4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO4S2/c8-5-2-1-4(18(12,15)16)3-6(5)17(13,14)7(9,10)11/h1-3H,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOESWBMGEGYULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648573 | |
| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027345-08-9 | |
| Record name | 4-Fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027345-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. Its structure combines several key pharmacophores: a fluorinated benzene ring, a sulfonamide group, and a trifluoromethylsulfonyl substituent. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its physicochemical properties, spectroscopic data, and synthetic methodologies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel sulfonamide-based compounds.
Chemical Structure and Properties
The chemical structure and fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Chemical Formula | C₇H₅F₄NO₄S₂ | [1] |
| Molecular Weight | 307.24 g/mol | [1] |
| CAS Number | 1429933-23-7 | |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F | [1] |
| InChI Key | JOESWBMGEGYULU-UHFFFAOYSA-N | [1] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.00 - 8.04 | m | 1H | Aromatic H |
| 7.82 - 7.88 | m | 1H | Aromatic H |
| 7.43 - 7.48 | m | 1H | Aromatic H |
| 7.33 - 7.38 | m | 1H | Aromatic H |
Note: The provided ¹H NMR data is based on a reported spectrum in CDCl₃ at 400 MHz.
Predicted ¹³C NMR Spectroscopy
In the absence of experimental data, a predicted ¹³C NMR spectrum provides valuable insight into the carbon framework of the molecule. The predicted chemical shifts are as follows:
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135 | Quaternary Aromatic C |
| ~132 | Aromatic CH |
| ~130 | Quaternary Aromatic C |
| ~128 | Aromatic CH |
| ~120 (q, ¹JCF ≈ 275 Hz) | CF₃ |
| ~118 (d, ²JCF ≈ 20 Hz) | Aromatic CH |
Note: These are predicted values and coupling constants (J) are approximate. Experimental verification is recommended.
Predicted FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Sulfonamide (-SO₂NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1350 - 1300 | S=O asymmetric stretch | Sulfonyl (-SO₂-) & Sulfonamide (-SO₂NH₂) |
| 1180 - 1140 | S=O symmetric stretch | Sulfonyl (-SO₂-) & Sulfonamide (-SO₂NH₂) |
| 1300 - 1100 | C-F stretch | Trifluoromethyl (-CF₃) & Aryl-F |
| 1100 - 1000 | C-S stretch | Aryl-Sulfur |
Predicted Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 307 | [M]⁺ (Molecular Ion) |
| 243 | [M - SO₂]⁺ |
| 228 | [M - NHSO₂]⁺ |
| 145 | [C₆H₄FSO₂]⁺ |
| 69 | [CF₃]⁺ |
Note: This represents a predicted fragmentation pattern. The actual fragmentation may vary depending on the ionization technique used.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate characterization.
Synthesis of this compound
A common synthetic route involves the following steps:
-
Oxidation: 2-Fluoro-1-((trifluoromethyl)thio)benzene is oxidized to 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
-
Chlorosulfonylation: The resulting sulfone is treated with chlorosulfonic acid to introduce a chlorosulfonyl group onto the benzene ring, yielding 4-fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with ammonia or an ammonia equivalent to form the final product, this compound.
A detailed experimental protocol can be found in the supplementary information of relevant publications.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is applied to simplify the spectrum.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.
-
Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Experimental Workflow for Structure Elucidation
Caption: Workflow for the synthesis and structural elucidation of the target compound.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and advanced spectroscopic techniques. While experimental ¹H NMR data provides a foundational piece of the structural puzzle, a complete characterization relies on the combined interpretation of ¹³C NMR, FT-IR, and mass spectrometry data, which can be confidently predicted in the absence of direct experimental evidence. The detailed protocols and data presented in this guide offer a robust framework for researchers working with this and structurally related molecules, facilitating further exploration of their chemical and biological properties.
References
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide CAS number 1027345-08-9
An In-depth Technical Guide on 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (CAS: 1027345-08-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its pivotal role as a precursor to the B-cell lymphoma-2 (Bcl-2) family inhibitor, Navitoclax (ABT-263). While this guide focuses on the synthesis and chemical characteristics of this compound, it is important to note that there is a lack of publicly available data on its intrinsic biological activity. The significance of this compound lies primarily in its utility as a building block in the development of targeted cancer therapies.
Chemical and Physical Properties
This compound is a substituted aromatic sulfonamide. The presence of a fluorine atom, a trifluoromethylsulfonyl group, and a sulfonamide group on the benzene ring imparts specific chemical properties that are advantageous for its role in multi-step organic synthesis.
| Property | Value | Source |
| CAS Number | 1027345-08-9 | [1] |
| Molecular Formula | C₇H₅F₄NO₄S₂ | [1] |
| Molecular Weight | 307.2 g/mol | [1] |
| IUPAC Name | 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | [1] |
| Physical Form | Solid | |
| Purity | Typically >95% | |
| Storage | Sealed in dry, room temperature conditions |
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a representative experimental protocol based on available literature.[2]
Experimental Protocol
Step 1: Synthesis of 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene
This intermediate can be prepared from 2-fluorothiophenol. A solution of 2-fluorothiophenol is treated with trifluoromethyl iodide in the presence of a base such as triethylamine (TEA) in a solvent like dimethylformamide (DMF). The resulting thioether is then oxidized using an oxidizing agent like sodium periodate with a catalytic amount of ruthenium trichloride in a mixed solvent system (e.g., carbon tetrachloride/acetonitrile/water) to yield 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene.[2]
Step 2: Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride
1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene (80 g) is added to a reactor. Chlorosulfonic acid (307 g) is then added slowly. The mixture is heated to and maintained at 120°C for 22 hours. After cooling to room temperature, thionyl chloride (118 g) is added, and the mixture is stirred at 25°C for 24 hours. The reaction mixture is then slowly added to a mixture of isopropyl acetate and ice-water to quench the reaction. The organic layer is separated and used in the next step.[2]
Step 3: Synthesis of this compound
The isopropyl acetate solution containing 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride is cooled to -50°C. Ammonia solution is then added, and the reaction is stirred. The reaction is quenched with hydrochloric acid, and the mixture is warmed to room temperature. The organic layer is separated, washed, and the solvent is removed under vacuum. The crude product is then purified, for example by recrystallization from a solvent system like ethyl acetate/hexane, to yield this compound.[2]
Synthesis of this compound.
Role in the Synthesis of Navitoclax (ABT-263)
The primary significance of this compound is its role as a key intermediate in the synthesis of Navitoclax (ABT-263).[2] Navitoclax is a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins and has been investigated in clinical trials for the treatment of various cancers.[3]
In the synthesis of Navitoclax, the sulfonamide group of this compound is coupled with other complex molecular fragments to build the final drug molecule.[3]
Role as a key intermediate in Navitoclax synthesis.
Biological Activity
There is a notable absence of published data on the specific biological activity of this compound. Its utility in the pharmaceutical industry is currently understood to be as a synthetic precursor rather than a pharmacologically active agent itself. The potent biological effects observed are associated with the final product, Navitoclax, which targets the Bcl-2 family of proteins to induce apoptosis in cancer cells.[3]
Conclusion
This compound is a crucial chemical intermediate, the importance of which is intrinsically linked to the development of the anti-cancer drug candidate, Navitoclax. This guide has provided a detailed overview of its chemical properties and a comprehensive protocol for its synthesis. While the compound itself is not known to possess significant biological activity, its synthesis and purification are critical steps in the production of a clinically evaluated therapeutic agent. Future research could potentially explore any latent biological effects of this and other structurally related intermediates.
Safety Information
Hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated area.
Disclaimer: This document is intended for informational purposes for a professional audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
An In-depth Technical Guide to 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: Synthesis, Properties, and Application in Apoptosis-Inducing Agent Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide, a key intermediate in the synthesis of advanced therapeutic agents. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significance in the context of the Bcl-2 family inhibitor, Navitoclax (ABT-263).
Core Compound Data
This compound is a sulfonated aromatic compound with the molecular formula C7H5F4NO4S2.[1] Its key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 307.2 g/mol | [1][2] |
| Molecular Formula | C7H5F4NO4S2 | [1] |
| CAS Number | 1027345-08-9 | [1] |
| IUPAC Name | 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | [1] |
| Physical Form | Solid | |
| Purity | Typically >95% | |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from 1-fluoro-2-(trifluoromethylsulfonyl)benzene. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-fluoro-2-(trifluoromethylsulfonyl)benzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Isopropanol
-
Ammonium hydroxide
-
6M Hydrochloric acid
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO4)
-
Hexane
-
Nitrogen gas
Procedure:
-
Chlorosulfonation: In a reaction vessel under a nitrogen atmosphere, dissolve 1g of 1-fluoro-2-(trifluoromethylsulfonyl)benzene in 3mL of chlorosulfonic acid at 0°C.
-
Heat the mixture to 120°C and stir for 22 hours.
-
Cool the reaction to room temperature and add 1mL of thionyl chloride.
-
Stir the mixture at room temperature for 24 hours.
-
Work-up and Extraction: Carefully pour the reaction mixture into a mixture of crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride intermediate.
-
Amination: Dissolve the crude intermediate in isopropanol (approximately 175mL for a 5.71g scale).
-
Cool the solution to -78°C and add ammonium hydroxide (approximately 24mL for a 5.71g scale) over 1 hour.
-
Stir the reaction mixture for an additional hour at -78°C.
-
Quenching and Purification: Quench the reaction by adding 6M HCl (approximately 88mL for a 5.71g scale) and allow the mixture to warm to 25°C.
-
Concentrate the mixture to remove the isopropanol.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic extracts over MgSO4, filter, and concentrate.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure this compound.[2]
Characterization:
The final product can be characterized using techniques such as 1H NMR spectroscopy. A typical 1H NMR spectrum in CDCl3 would show multiplets in the aromatic region (δ 7.3-8.1 ppm).[2]
Role as an Intermediate in the Synthesis of Navitoclax (ABT-263)
This compound serves as a crucial building block in the synthesis of Navitoclax (ABT-263), a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins (Bcl-2, Bcl-xL, and Bcl-w).[2][3] Navitoclax is a senolytic agent that can induce apoptosis in senescent cells and various cancer cells, making it a significant compound in oncological and anti-aging research.[3]
Signaling Pathways Targeted by the End-Product, Navitoclax (ABT-263)
The therapeutic potential of Navitoclax stems from its ability to modulate key signaling pathways that regulate cell survival and proliferation.
Intrinsic Apoptosis Pathway
Navitoclax directly targets and inhibits Bcl-2 and Bcl-xL, leading to the activation of the intrinsic apoptosis pathway. This process involves the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to programmed cell death.[4]
Caption: Navitoclax-induced apoptosis pathway.
Wnt/β-catenin and YAP1/SOX9 Signaling
In esophageal cancer cells, ABT-263 has been shown to suppress key genes involved in oncogenic and stemness pathways, including β-catenin and YAP-1.[5] This indicates an inhibitory effect on the Wnt/β-catenin and YAP1/SOX9 signaling axes, which are crucial for cancer cell proliferation and survival.[5]
Caption: Inhibition of pro-survival pathways.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quality control of sulfonamides. The following provides a general workflow for the analysis of this compound.
Experimental Workflow: HPLC Analysis
Caption: HPLC analysis workflow.
This technical guide provides foundational information for researchers working with this compound. The detailed synthesis protocol and an understanding of its role as a precursor to a potent apoptosis-inducing agent highlight its significance in the field of drug discovery and development.
References
- 1. This compound | C7H5F4NO4S2 | CID 25058452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: Assessment of Publicly Available Data
This document addresses the request for an in-depth technical guide on the mechanism of action of the chemical compound 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of publicly available research detailing the specific biological mechanism of action for this compound.
The primary role of this compound, as documented in the available literature, is that of a chemical intermediate. It is commercially available for use in organic synthesis, and its utility has been noted in the development of more complex molecules for the pharmaceutical and agrochemical industries.
While specific data for the requested compound is not available, the broader class of benzenesulfonamide derivatives is well-studied and known to exhibit a wide range of biological activities. These activities are highly dependent on the specific substitutions on the aromatic ring. For context, various derivatives have been shown to act as:
-
Inhibitors of carbonic anhydrase
-
Anti-inflammatory agents through inhibition of cyclooxygenase (COX) enzymes
-
Anticancer agents[1]
-
Antiviral compounds, including inhibitors of HIV capsid protein[2]
-
Anti-influenza agents targeting hemagglutinin[3]
The sulfonamide moiety is a key pharmacophore that often participates in binding to biological targets, such as metalloenzymes, through interactions like hydrogen bonding.[1] The inclusion of a trifluoromethyl group can significantly influence a molecule's metabolic stability and binding affinity.[1]
However, without specific experimental evidence, it is not scientifically rigorous to attribute any of these mechanisms to this compound. The creation of a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is contingent on the existence of such dedicated research.
At present, the scientific community has not published studies that would allow for a detailed exposition of the mechanism of action for this compound. Therefore, the core requirements for a technical guide, including data presentation, experimental protocols, and visualizations, cannot be met. Further research and publication of findings on the biological activity of this specific compound are required before such a guide can be developed.
References
- 1. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]
- 2. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Significance of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Gateway to Potent Anti-Cancer and Senolytic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a key chemical intermediate whose significance in the biomedical field is intrinsically linked to its role as a precursor in the synthesis of the potent Bcl-2 family inhibitor, Navitoclax (ABT-263). While the direct biological activity of this sulfonamide intermediate is not extensively documented, its chemical architecture is crucial for the construction of Navitoclax, a compound with well-defined anti-cancer and senolytic properties. This technical guide will provide a comprehensive overview of the biological activity, mechanism of action, and relevant experimental protocols associated with Navitoclax, thereby illuminating the therapeutic potential unlocked by its synthetic intermediate, this compound.
Introduction: The Intermediate's Role in Drug Discovery
This compound serves as a critical building block in the multi-step synthesis of Navitoclax (ABT-263)[1]. Its structural features, including the fluorine and trifluoromethylsulfonyl groups, are integral to the final molecular structure and, consequently, the biological efficacy of Navitoclax. The primary interest in this intermediate from a drug development perspective lies in its efficient incorporation into the final active pharmaceutical ingredient.
Biological Activity of the End Product: Navitoclax (ABT-263)
Navitoclax is a potent, orally bioavailable small molecule that exhibits high-affinity inhibition of a subset of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins[2][3]. Its primary targets are Bcl-xL, Bcl-2, and Bcl-w[2][3]. By inhibiting these proteins, Navitoclax effectively induces apoptosis in cancer cells and promotes the clearance of senescent cells, a process known as senolysis.
Anti-Cancer Activity
Navitoclax has demonstrated significant anti-tumor effects across a range of malignancies, including small-cell lung cancer (SCLC) and various hematological cancers[2][4]. It can induce apoptosis as a single agent and also synergizes with other chemotherapeutic agents to enhance their efficacy[2][5].
Senolytic Activity
Beyond its anti-cancer properties, Navitoclax is recognized as a potent senolytic agent[6]. Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and various age-related diseases. Senescent cells are known to overexpress anti-apoptotic proteins of the Bcl-2 family to survive. Navitoclax can selectively induce apoptosis in these senescent cells, suggesting its potential in treating age-related pathologies[6][7][8].
Mechanism of Action
Navitoclax functions as a BH3 mimetic. The BH3 domain is a critical protein motif found in pro-apoptotic proteins (e.g., BIM, BAD, PUMA) that allows them to bind to and neutralize anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w. By mimicking the action of these BH3 domains, Navitoclax binds to the hydrophobic groove of Bcl-xL, Bcl-2, and Bcl-w, thereby preventing them from sequestering pro-apoptotic proteins[9][10][11]. This leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in caspase activation and programmed cell death.
Furthermore, recent studies suggest that Navitoclax may also exert its effects through novel mechanisms, including the inhibition of cancer stemness pathways such as the Wnt/β-catenin and YAP-1/SOX9 axes[5].
Quantitative Biological Data
The following tables summarize the key quantitative data for Navitoclax (ABT-263).
Table 1: Binding Affinity of Navitoclax to Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Reference |
| Bcl-xL | ≤ 0.5 nM | [3][12] |
| Bcl-2 | ≤ 1 nM | [2][3][12] |
| Bcl-w | ≤ 1 nM | [2][3][12] |
Table 2: In Vitro Cellular Activity of Navitoclax
| Cell Line | Assay Type | Endpoint | Value | Reference |
| Various Cancer Cells | Apoptosis Induction | IC50 | 3.4 - 12 µM | |
| H146 (SCLC) | Growth Inhibition | EC50 | 110 nM | [3] |
| H82 (SCLC) | Growth Inhibition | EC50 | 22 µM | [3] |
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used to characterize the biological activity of Navitoclax.
Binding Affinity Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of an inhibitor to its target protein.
-
Principle: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BAD) is used as a probe. When the probe is bound to the target protein (e.g., Bcl-xL), its rotation is slower, resulting in a high fluorescence polarization signal. An inhibitor competes with the probe for binding, leading to a decrease in the signal.
-
Methodology:
-
Recombinant Bcl-xL protein is incubated with the fluorescent probe.
-
Increasing concentrations of Navitoclax are added to compete with the probe.
-
The change in fluorescence polarization is measured.
-
The IC50 value is determined from the dose-response curve, and the Ki is calculated.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxic effect of a compound on cell lines.
-
Principle: The assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.
-
Methodology:
-
Cancer cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of Navitoclax for a specified period (e.g., 48-72 hours).
-
CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the ATP present.
-
Luminescence is measured, and EC50 or IC50 values are calculated.
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay quantifies caspase activity, a hallmark of apoptosis.
-
Principle: The reagent contains a luminogenic caspase-3/7 substrate. Cleavage of the substrate by activated caspases produces a luminescent signal.
-
Methodology:
-
Cells are treated with Navitoclax as in the cell viability assay.
-
Caspase-Glo® 3/7 reagent is added to the wells.
-
Luminescence is measured to quantify caspase-3/7 activity.
-
In Vivo Administration Protocol (Oral Gavage in Mice)
This protocol outlines the preparation and administration of Navitoclax for in vivo studies.
-
Vehicle Preparation: A common vehicle consists of 60% Phosal 50PG, 30% PEG400, and 10% Ethanol by volume[13].
-
Drug Formulation: Navitoclax is dissolved in the vehicle, which may require heating (50-60°C) and sonication to achieve complete dissolution[13]. A typical concentration for oral gavage is 12.5 mg/mL[13].
-
Administration: The formulated drug is administered to mice via oral gavage at a specified dosage (e.g., 50 mg/kg/day)[7][13]. Treatment schedules can vary depending on the experimental design[13].
Conclusion
This compound is a pivotal intermediate that enables the synthesis of Navitoclax, a potent dual inhibitor of Bcl-2 and Bcl-xL. While the intermediate itself is not the biologically active entity, its synthesis is a critical step in the development of a therapeutic agent with significant potential in oncology and the emerging field of senolytics. Understanding the biological activities and mechanisms of the final compound, Navitoclax, provides the essential context for the importance of its synthetic precursors. This guide has summarized the key biological data and experimental protocols related to Navitoclax, offering a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navitoclax - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 8. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 11. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ubpbio.com [ubpbio.com]
- 13. protocols.io [protocols.io]
An In-Depth Technical Review of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative. While not extensively studied for its own biological activity, it serves as a critical intermediate in the synthesis of pharmaceutically active compounds, most notably the Bcl-2 family inhibitor, Navitoclax (ABT-263). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of therapeutic agents.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C7H5F4NO4S2 | [1] |
| Molecular Weight | 307.2 g/mol | [1] |
| IUPAC Name | 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | [1] |
| CAS Number | 1027345-08-9 | [1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically >95% | Sigma-Aldrich |
| InChI Key | JOESWBMGEGYULU-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.3 | [1] |
Synthesis
The primary documented role of this compound is as a key building block in the synthesis of Navitoclax. The synthesis is a multi-step process, and a generalized workflow is described below.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Key Experimental Protocols
While various specific protocols exist in patent literature, a general procedure involves the following key transformations:
-
Trifluoromethylation of 2-Fluorothiophenol: The synthesis often starts with the trifluoromethylation of 2-fluorothiophenol to yield 1-fluoro-2-(trifluoromethylthio)benzene.
-
Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene.
-
Chlorosulfonylation: The sulfone undergoes chlorosulfonylation to introduce the sulfonyl chloride group, forming 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride.
-
Amination: Finally, amination of the sulfonyl chloride with an ammonia source yields the desired product, this compound.
Biological Activity and Significance
Extensive searches of the scientific and patent literature did not yield any direct quantitative biological activity data (e.g., IC50, Ki, or binding affinities) for this compound itself. Its primary significance in the field of drug discovery lies in its role as a crucial synthetic intermediate for the potent Bcl-2 family inhibitor, Navitoclax (ABT-263).
Role as an Intermediate for Navitoclax (ABT-263)
Navitoclax is a well-characterized experimental drug that targets anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w. By inhibiting these proteins, Navitoclax induces apoptosis in cancer cells, making it a promising agent in oncology research. The this compound moiety is a key component of the Navitoclax structure, contributing to its overall binding affinity and pharmacological profile.
The development of Navitoclax has provided a valuable tool for studying the role of the Bcl-2 family in cancer and other diseases. The synthesis of this complex molecule relies on the availability of key intermediates like this compound.
Safety and Handling
Based on available safety data, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
References
An In-depth Technical Guide to 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Key Intermediate in the Synthesis of Navitoclax (ABT-263)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide, a critical intermediate in the synthesis of the potent Bcl-2 family inhibitor, Navitoclax (ABT-263). This document details the discovery and historical context of this compound within the development of apoptosis-inducing agents. It offers a consolidated, step-by-step experimental protocol for its synthesis, compiled from various reported methods. Furthermore, this guide presents relevant quantitative data in structured tables and includes visualizations of the synthetic pathway and the mechanism of action of the resulting therapeutic agent, Navitoclax, to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.
Introduction: Discovery and Historical Context
The discovery of this compound is intrinsically linked to the development of Navitoclax (formerly ABT-263), a groundbreaking orally active small molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. The overarching goal in the development of Navitoclax was to create a therapeutic agent that could restore the natural process of programmed cell death (apoptosis) in cancer cells, where this pathway is often dysregulated.
The journey began with the identification of ABT-737, a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w. While a powerful research tool, ABT-737 exhibited poor oral bioavailability, limiting its clinical potential. This necessitated the design of a second-generation compound with improved pharmacokinetic properties, leading to the development of Navitoclax.
This compound emerged as a key building block in the convergent synthesis of Navitoclax. Its specific substitution pattern, featuring a fluorine atom and a trifluoromethylsulfonyl group, was strategically designed to contribute to the final compound's desired potency and metabolic stability. The development of an efficient synthetic route to this intermediate was therefore a crucial step in the overall success of the Navitoclax program.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | PubChem |
| CAS Number | 1027345-08-9 | PubChem |
| Molecular Formula | C₇H₅F₄NO₄S₂ | PubChem |
| Molecular Weight | 307.2 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Experimental Protocols: Synthesis of this compound
The following is a detailed, multi-step protocol for the synthesis of this compound, consolidated from reported literature.
Step 1: Synthesis of 1-fluoro-2-((trifluoromethyl)thio)benzene
This initial step involves the trifluoromethylthiolation of 2-fluorothiophenol.
-
Materials:
-
2-fluorothiophenol
-
Trifluoromethyl iodide (CF₃I)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Methyl viologen hydrochloride
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
-
Procedure:
-
A solution of methyl viologen hydrochloride (0.51g) in DMF (35mL) is saturated with trifluoromethyl iodide at 25°C.
-
2-fluorothiophenol (5.1g, 4.24mL) and TEA (8.8mL) are added to the solution.
-
The reaction mixture is stirred for 22 hours.
-
The mixture is diluted with water (240mL) and then extracted with diethyl ether.
-
The organic extract is washed successively with 1 M NaOH, saturated NH₄Cl solution, and brine.
-
The organic layer is concentrated to afford the intermediate product.
-
Step 2: Oxidation to 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene
The sulfide from the previous step is oxidized to the corresponding sulfone.
-
Materials:
-
1-fluoro-2-((trifluoromethyl)thio)benzene (from Step 1)
-
Sodium periodate (NaIO₄)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Celite®
-
-
Procedure:
-
A solution of the intermediate from Step 1 (5.33g) in a 1:1:2 mixture of carbon tetrachloride/acetonitrile/water (336mL) is prepared.
-
Sodium periodate (23.86g) and ruthenium(III) chloride hydrate (77mg) are added at 25°C.
-
The mixture is stirred for 18 hours.
-
The reaction is diluted with dichloromethane (50mL) and filtered through Celite®.
-
The filtrate is washed with saturated sodium bicarbonate solution and extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by filtration through silica gel to yield 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene.[1]
-
Step 3: Chlorosulfonylation to 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride
The sulfone is then chlorosulfonylated to introduce the sulfonyl chloride group.
-
Materials:
-
1-fluoro-2-((trifluoromethyl)sulfonyl)benzene (from Step 2)
-
Chlorosulfonic acid (ClSO₃H)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of the intermediate from Step 2 (6.42g) in chlorosulfonic acid (5.6mL) is stirred at 120°C for 18 hours.
-
The reaction mixture is cooled to 25°C and carefully poured onto crushed ice.
-
The mixture is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over MgSO₄, filtered, and concentrated to afford the sulfonyl chloride intermediate.[1]
-
Step 4: Ammonolysis to this compound
The final step is the conversion of the sulfonyl chloride to the desired sulfonamide.
-
Materials:
-
4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride (from Step 3)
-
Ammonium hydroxide (NH₄OH)
-
Isopropanol
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of the intermediate from Step 3 (5.71g) in isopropanol (175mL) is cooled to -78°C.
-
Ammonium hydroxide (24mL) is added, and the mixture is stirred for 1 hour at -78°C.
-
The reaction is quenched by the addition of 6 M HCl (88mL).
-
The mixture is warmed to 25°C and concentrated.
-
The concentrate is mixed with water and extracted with ethyl acetate.
-
The combined organic extracts are dried over MgSO₄, filtered, and concentrated.
-
The crude product is recrystallized from ethyl acetate/hexane to yield this compound.[1]
-
Quantitative Data
The following table summarizes the reported yields for each step of the synthesis.
| Step | Product | Starting Material | Reported Yield |
| 1 | 1-fluoro-2-((trifluoromethyl)thio)benzene | 2-fluorothiophenol | 68% |
| 2 | 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene | 1-fluoro-2-((trifluoromethyl)thio)benzene | 77% |
| 3 | 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride | 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene | 62% |
| 4 | This compound | 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride | 80% |
Visualizations
Synthetic Pathway
The following diagram illustrates the multi-step synthesis of this compound.
Caption: Synthetic route to this compound.
Role in Navitoclax (ABT-263) Synthesis
This diagram shows the convergence of this compound with another key intermediate to form Navitoclax.
Caption: Convergent synthesis of Navitoclax (ABT-263).
Mechanism of Action of Navitoclax (ABT-263)
The following diagram illustrates the signaling pathway through which Navitoclax, synthesized using the title compound, induces apoptosis.
Caption: Navitoclax-induced apoptosis pathway.
Conclusion
This compound is a testament to the intricate design and synthetic strategy required in modern drug discovery. While not a therapeutic agent itself, its role as a key intermediate in the synthesis of Navitoclax (ABT-263) is indispensable. This guide has provided a detailed look into its synthesis, properties, and the broader context of its application in the development of a clinically significant anti-cancer agent. The provided protocols and diagrams are intended to be a valuable resource for researchers and professionals working to advance the field of oncology and medicinal chemistry.
References
Role of the trifluoromethylsulfonyl group in biological activity
An In-depth Technical Guide on the Role of the Trifluoromethylsulfonyl Group in Biological Activity
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is a cornerstone of rational drug design. Among these, the trifluoromethylsulfonyl group (CF₃SO₂—), often referred to as a triflyl or triflate group depending on its connectivity, has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. Its potent electron-withdrawing nature, combined with significant steric bulk and high metabolic stability, allows for the fine-tuning of a molecule's physicochemical properties to enhance its biological activity. This guide provides a comprehensive overview of the trifluoromethylsulfonyl group's role in drug design, detailing its impact on molecular properties, its application in modulating interactions with biological targets, and the experimental methodologies used to evaluate its effects.
Impact on Physicochemical Properties
The introduction of a trifluoromethylsulfonyl moiety into a molecular scaffold imparts a unique set of physicochemical characteristics that can profoundly influence a drug's pharmacokinetics and pharmacodynamics.
-
Acidity (pKa): The trifluoromethylsulfonyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. When attached to an aromatic ring or adjacent to an acidic proton, it significantly lowers the pKa of that functional group. For instance, the introduction of an aryltriflate moiety onto a phenylpropionyl scaffold in a series of CXCL8 inhibitors resulted in highly acidic compounds with pKa values around 4.0 to 4.4.[1] This modulation of acidity can be critical for optimizing a compound's solubility, ionization state at physiological pH, and its ability to interact with biological targets.
-
Lipophilicity: The trifluoromethylsulfonyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. This is a critical factor for bioavailability and reaching intracellular targets.[2][3][4] However, the overall effect on lipophilicity is a balance between the hydrophobic trifluoromethyl component and the polar sulfonyl group.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4][5] This inherent stability can block common metabolic pathways, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[5] While aliphatic triflates are highly reactive, aryltriflates have demonstrated remarkable chemical and biological stability, making them a viable choice for lead optimization.[1]
-
Leaving Group Potential: In organic synthesis, the triflate group is an excellent leaving group due to the stability of the resulting triflate anion.[6] This property is exploited in the synthesis of complex molecules.[7][8][9] However, in the context of drug design, particularly with aryltriflates, the group has been shown to be sufficiently stable under biological conditions.[1]
Role in Drug Design and Biological Activity
The unique properties of the trifluoromethylsulfonyl group are leveraged in drug design to enhance interactions with biological targets and improve overall efficacy.
Bioisosterism and Structure-Activity Relationships (SAR)
The trifluoromethylsulfonyl group can serve as a bioisostere for other functional groups. Its steric and electronic properties can mimic or improve upon those of other groups to enhance biological activity. For example, in the development of inhibitors for the chemokine receptors CXCR1 and CXCR2, an aryltriflate moiety was selected as an ideal group.[1] Molecular modeling suggested that the triflate group could establish favorable hydrophobic interactions with the receptors with minimal steric hindrance, leading to the discovery of a potent dual inhibitor.[1]
The logical progression of this structure-activity relationship can be visualized as follows:
Caption: Structure-Activity Relationship (SAR) leading to an aryltriflate candidate.
Enzyme and Receptor Inhibition
The trifluoromethylsulfonyl group plays a crucial role in the design of potent enzyme and receptor inhibitors.
-
Chemokine Receptor Inhibition: As mentioned, an aryltriflate-containing compound was identified as the most potent dual inhibitor of CXCR1 and CXCR2 reported to date.[1] The triflate group was key to achieving the desired biological activity, likely through favorable interactions within the receptor binding pocket.[1]
The signaling pathway affected by this inhibition is illustrated below:
Caption: Inhibition of the CXCL8-CXCR1/2 signaling pathway.
-
Other Potential Applications: While specific examples are emerging, the properties of the trifluoromethylsulfonyl group make it attractive for inhibiting a wide range of enzymes and receptors where strong electron-withdrawing characteristics and metabolic stability are desired. Its ability to form sulfonamides upon reaction with amines also opens avenues for creating diverse compound libraries.[7]
Quantitative Data Summary
The impact of the trifluoromethylsulfonyl group on molecular properties and biological activity is best illustrated through quantitative data.
Table 1: Physicochemical Properties of a CXCR1/CXCR2 Inhibitor
| Compound | Moiety | pKa | Rat Plasma Stability (1h) |
| 19 | Aryltriflate (-OTf) | 4.4 | 100% |
Data sourced from Bertini et al. (2011).[1]
Table 2: Comparative Bioisosterism in p97 AAA ATPase Inhibitors
| Compound | C-5 Indole Substituent | IC₅₀ (nM) |
| 12 | -CF₃ (Trifluoromethyl) | 28 ± 4 |
| 14 | -OCF₃ (Trifluoromethoxy) | 40 ± 6 |
| 13 | -SF₅ (Pentafluorosulfanyl) | >10,000 |
| 23 | -NO₂ (Nitro) | 23 ± 5 |
Note: This table compares related fluorinated groups to highlight the nuanced effects of bioisosteric replacement. Data sourced from Anderson et al. (2015).[10]
Experimental Protocols
The evaluation of compounds containing the trifluoromethylsulfonyl group involves standard medicinal chemistry assays.
General Synthesis of Aryltriflates
Aryltriflates are typically synthesized from the corresponding phenol using trifluoromethanesulfonyl chloride or triflic anhydride in the presence of a base.
-
Dissolution: Dissolve the starting phenol in a suitable aprotic solvent (e.g., dichloromethane, pyridine).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the mixture.
-
Triflation: Add trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate of metabolism of a compound by liver enzymes.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), the test compound (at a final concentration typically 1-10 µM), and liver microsomes (e.g., from rat or human).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.
The workflow for this process is as follows:
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Conclusion
The trifluoromethylsulfonyl group is a multifaceted and highly valuable functional group in the arsenal of medicinal chemists. Its strong electron-withdrawing capacity, metabolic stability, and ability to engage in productive interactions within target binding sites make it a key component in the design of potent and pharmacokinetically robust drug candidates. While historically underutilized compared to the simpler trifluoromethyl group, the successful application of aryltriflates in modulating GPCR activity highlights their potential.[1] As synthetic methodologies continue to evolve, the strategic incorporation of the trifluoromethylsulfonyl group is poised to play an increasingly significant role in the development of next-generation therapeutics.
References
- 1. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Triflate - Wikipedia [en.wikipedia.org]
- 7. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Technical Guide to its Potential as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide, a benzenesulfonamide derivative with strong potential as a carbonic anhydrase (CA) inhibitor. While direct inhibitory data for this specific compound is not extensively available in public literature, its structural features, characterized by the presence of a sulfonamide group, a fluoro substituent, and a trifluoromethylsulfonyl moiety, align with the known pharmacophore of potent carbonic anhydrase inhibitors. This guide will delve into the established role of benzenesulfonamides as CA inhibitors, with a particular focus on isoforms implicated in cancer, such as Carbonic Anhydrase IX (CA IX) and XII (CA XII). We will explore the structure-activity relationships of related compounds, detail relevant experimental protocols for synthesis and enzymatic assays, and visualize the key signaling pathways influenced by CA inhibition.
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This fundamental reaction is crucial for a multitude of physiological processes, including pH regulation, CO2 transport, and ion exchange.[1][2] Dysregulation of CA activity has been implicated in various pathologies, most notably in cancer.
Tumor cells often exhibit a hypoxic microenvironment, leading to a metabolic shift towards anaerobic glycolysis and subsequent acidification of the extracellular space.[2] To counteract this acidic environment and maintain a slightly alkaline intracellular pH conducive to proliferation, cancer cells upregulate specific CA isoforms, particularly the transmembrane CA IX and CA XII.[1][2][3][4][5] These enzymes, by catalyzing the formation of bicarbonate, contribute to buffering the intracellular milieu and acidifying the extracellular environment, thereby promoting tumor growth, invasion, and metastasis.[1][2][4][5] Consequently, the inhibition of tumor-associated CAs has emerged as a promising therapeutic strategy in oncology.[3][4]
Benzenesulfonamides represent a well-established class of potent carbonic anhydrase inhibitors. The primary sulfonamide moiety (SO2NH2) is the key zinc-binding group that anchors these inhibitors to the active site of the enzyme. Substitutions on the benzene ring significantly influence the inhibitory potency and isoform selectivity.
This compound: A Profile
This compound is a synthetic organic compound featuring the characteristic benzenesulfonamide scaffold.
Chemical Structure:
Key Structural Features and Their Implications for CA Inhibition:
-
Benzenesulfonamide Core: Provides the essential zinc-binding pharmacophore for carbonic anhydrase inhibition.
-
4-Fluoro Substitution: The presence of a fluorine atom can enhance the acidity of the sulfonamide proton, potentially leading to stronger binding to the zinc ion in the enzyme's active site. Fluorination of the benzenesulfonamide ring has been shown to substantially strengthen the interaction with CA isozymes.
-
3-((trifluoromethyl)sulfonyl) Group: This is a strong electron-withdrawing group. The electronic properties of substituents on the benzene ring are known to affect the inhibitory potency of sulfonamides.[6] Electron-withdrawing groups can influence the pKa of the sulfonamide, which is a critical determinant of binding affinity.
Quantitative Data: Inhibitory Activity of Structurally Related Compounds
The following table summarizes the inhibition constants (Ki) for a series of tetrafluorobenzenesulfonamides against four human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic isoforms), and hCA IX, hCA XII (tumor-associated transmembrane isoforms). These compounds share the fluorinated benzene ring and the sulfonamide group with the topic compound.
| Compound ID | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5a | Phenyl | 41.5 | 30.1 | 3.1 | 0.8 |
| 5b | 4-Tolyl | 45.4 | 33.4 | 3.5 | 0.9 |
| 5c | Cyclohexylmethyl | 49.8 | 35.8 | 3.8 | 1.0 |
| 5d | n-Hexyl | 125 | 78.5 | 7.5 | 1.8 |
| 5e | 4-Fluorophenyl | 43.2 | 31.9 | 3.3 | 0.9 |
| 5f | 4-Chlorophenyl | 44.8 | 32.7 | 3.4 | 0.9 |
| 5g | 4-Bromophenyl | 46.9 | 34.1 | 3.6 | 1.1 |
| 5h | Methoxycarbonyl | 50.1 | 45.0 | 11.5 | 5.8 |
| 5i | Hydroxymethyl | 258 | 123 | 12.8 | 2.6 |
| 5j | Boc-aminomethyl | 44.9 | 26.9 | 13.6 | 3.6 |
| 5k | Aminomethyl | 330 | 142 | 10.4 | 2.7 |
| AAZ * | - | 250 | 12 | 25 | 5.7 |
*Acetazolamide (AAZ) is a clinically used carbonic anhydrase inhibitor. Data extracted from a study on benzenesulfonamides and tetrafluorobenzenesulfonamides.[6]
Interpretation of the Data:
The data for the tetrafluorobenzenesulfonamides (compounds 5a-k ) demonstrate that this class of compounds exhibits potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII.[6] The presence of the electron-withdrawing fluorine atoms on the benzene ring is suggested to increase the acidity of the sulfonamide group, favoring its deprotonation and coordination to the zinc ion in the active site.[6] Given that this compound also possesses a fluoro substituent and a strong electron-withdrawing trifluoromethylsulfonyl group, it is reasonable to hypothesize that it would exhibit a similar or even enhanced inhibitory profile against hCA IX and hCA XII.
Experimental Protocols
Synthesis of this compound
A representative synthetic route for this compound involves a multi-step process starting from 2-fluorothiophenol.[7]
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Protocol:
-
Trifluoromethylation of 2-Fluorothiophenol: A solution of 2-fluorothiophenol in a suitable solvent (e.g., DMF) is treated with a trifluoromethylating agent (e.g., trifluoromethyl iodide) in the presence of a base (e.g., triethylamine) to yield 1-fluoro-2-((trifluoromethyl)thio)benzene.[7]
-
Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene. This can be achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a ruthenium-catalyzed oxidation with sodium periodate.[7]
-
Chlorosulfonylation: The sulfone is subsequently treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position to the fluorine atom, yielding 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride.[7]
-
Amination: Finally, the sulfonyl chloride is reacted with ammonia (e.g., ammonium hydroxide) to form the desired product, this compound.[7]
Note: This is a generalized protocol based on similar syntheses. Reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compound can be determined using a colorimetric assay based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: A typical workflow for determining CA inhibitory activity.
Detailed Protocol:
-
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA II, hCA IX, hCA XII)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a solution of p-NPA in a suitable solvent like acetonitrile.[8]
-
-
Assay in 96-well plate:
-
To each well, add Tris-HCl buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). For control wells, add DMSO.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 10-30 minutes).[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
-
Signaling Pathways and Biological Rationale
The inhibition of carbonic anhydrases, particularly CA IX and CA XII, can have significant downstream effects on cancer cell signaling and survival.
The Role of CA IX in the Tumor Microenvironment
Under hypoxic conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha) is stabilized and promotes the expression of various genes, including CA9, which encodes for Carbonic Anhydrase IX.[10][11] CA IX, located on the cell surface, plays a crucial role in regulating pH. It catalyzes the hydration of CO2 in the extracellular space, generating protons and bicarbonate ions. The protons contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis, while the bicarbonate ions are transported into the cell to buffer the intracellular pH, allowing cancer cells to survive and proliferate in an otherwise hostile acidic environment.[1][12][13]
Signaling Pathway Involving CA IX in Cancer
Caption: Hypoxia-induced CA IX expression and its role in pH regulation and cancer progression.
By inhibiting CA IX, this compound would disrupt this pH-regulating mechanism. This would lead to an increase in intracellular acidity and a decrease in extracellular acidity, creating a less favorable environment for tumor cell survival and proliferation and potentially reducing their invasive and metastatic potential.
Conclusion and Future Directions
This compound possesses the key structural motifs of a potent carbonic anhydrase inhibitor. Based on the structure-activity relationships of analogous fluorinated benzenesulfonamides, it is highly probable that this compound will exhibit significant inhibitory activity against carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.
Future research should focus on:
-
Synthesis and In Vitro Evaluation: The synthesis of this compound and its in vitro evaluation against a panel of human carbonic anhydrase isoforms are essential to confirm its inhibitory potency and selectivity.
-
Cell-Based Assays: Assessing the effect of the compound on the proliferation and invasion of cancer cell lines that overexpress CA IX and CA XII under both normoxic and hypoxic conditions.
-
Structural Biology: Co-crystallization of the compound with target CA isoforms to elucidate the precise binding mode and guide further structure-based drug design.
-
In Vivo Studies: Evaluation of the compound's efficacy and pharmacokinetic properties in preclinical animal models of cancer.
The development of potent and selective CA IX and CA XII inhibitors remains a significant goal in anticancer drug discovery. This compound represents a promising lead compound for further investigation in this area.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide in the Development of the Bcl-2 Inhibitor Navitoclax (ABT-263) for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a key chemical intermediate whose significance in oncology research is intrinsically linked to its role in the synthesis of the potent, orally bioavailable Bcl-2 family inhibitor, Navitoclax (ABT-263). While not a therapeutic agent in itself, this sulfonamide derivative is a critical building block, enabling the construction of a molecule that has shown considerable promise in targeting apoptosis evasion, a hallmark of cancer. This technical guide provides an in-depth overview of the synthesis, mechanism of action, preclinical data, and relevant experimental protocols associated with Navitoclax, underscoring the foundational importance of this compound in its development.
Chemical Properties of the Core Compound
| Property | Value |
| IUPAC Name | 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide |
| CAS Number | 1027345-08-9 |
| Molecular Formula | C₇H₅F₄NO₄S₂ |
| Molecular Weight | 307.24 g/mol |
Synthesis of Navitoclax (ABT-263)
The synthesis of Navitoclax is a multi-step process, with the final key step involving the condensation of two advanced intermediates. This compound serves as a precursor to one of these crucial fragments. The final coupling reaction is a N-sulfonylcarboxamide bond formation. This reaction joins the carboxy group of 4-{4-[(4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro[biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid with the amino group of an aniline derivative of this compound.[1] This synthetic pathway highlights the importance of the benzenesulfonamide core in the final structure of Navitoclax.
Mechanism of Action: Targeting the Bcl-2 Family
Navitoclax is a BH3 mimetic, a class of drugs designed to mimic the activity of the BH3-only proteins, which are natural antagonists of the pro-survival Bcl-2 family members.[2] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2] In many cancers, anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w are overexpressed, sequestering pro-apoptotic proteins like Bax and Bak and thereby preventing cancer cells from undergoing programmed cell death.[1]
Navitoclax potently binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, displacing the pro-apoptotic proteins.[2][3] This liberates Bax and Bak, which can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.[2]
Preclinical Efficacy of Navitoclax
The anti-tumor activity of Navitoclax has been evaluated in a wide range of preclinical models, both in vitro and in vivo.
In Vitro Cytotoxicity
Navitoclax has demonstrated potent cytotoxic activity against various cancer cell lines, particularly those derived from hematological malignancies and small-cell lung cancer. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and the specific dependencies on Bcl-2 family members.
| Cell Line | Cancer Type | IC50 (µM) |
| H1048 | Small Cell Lung Cancer | 0.06[4] |
| SW480 | Colon Cancer | 0.43[4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.43[4] |
| 22RV1 | Prostate Cancer | >10 |
| IGROV-1 | Ovarian Cancer | 5.55[4] |
| OVCAR-3 | Ovarian Cancer | 1.98[4] |
| J82 | Bladder Cancer | 2.45[4] |
In Vivo Efficacy
In vivo studies using xenograft models have further substantiated the anti-tumor effects of Navitoclax. For instance, in models of non-Hodgkin's lymphoma, Navitoclax monotherapy demonstrated significant tumor growth inhibition.[5] Furthermore, combination studies have shown that Navitoclax can enhance the efficacy of standard chemotherapeutic agents. In a study with mice bearing SW1573 xenograft tumors, Navitoclax was administered at 100 mg/kg daily.[6] Another study in A549 and MDA-MB-231 tumor-bearing mice used a dosage of 50 mg/kg of Navitoclax.[5]
Experimental Protocols
A variety of experimental protocols are employed to characterize the activity of Bcl-2 inhibitors like Navitoclax. Below are outlines of key methodologies.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of Navitoclax on cancer cell lines.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of Navitoclax for 24, 48, or 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Caspase-3/7 Activity Assay
This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Treatment : Treat cells with Navitoclax as in the cell viability assay.
-
Cell Lysis : Lyse the cells to release their cytoplasmic contents.
-
Substrate Addition : Add a luminogenic or fluorogenic substrate for caspase-3 and -7.
-
Signal Detection : The cleavage of the substrate by activated caspases generates a luminescent or fluorescent signal that is proportional to caspase activity. Measure the signal using a luminometer or fluorometer.
Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of Navitoclax to Bcl-2 family proteins.
-
Reagent Preparation : Prepare a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bim or Bad) and the purified recombinant Bcl-2, Bcl-xL, or Bcl-w protein.
-
Binding Reaction : In a microplate, combine the fluorescent peptide and the Bcl-2 family protein in the presence of varying concentrations of Navitoclax.
-
Incubation : Allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement : Measure the fluorescence polarization. When the small fluorescent peptide is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger Bcl-2 protein, its tumbling is slower, leading to high polarization. Navitoclax will compete with the peptide for binding, causing a decrease in polarization. The IC50 for binding can be determined from the dose-response curve.
Conclusion
This compound represents a cornerstone in the chemical synthesis of the pioneering anti-cancer agent, Navitoclax. While its role is that of a precursor, its structural contribution is indispensable to the final compound's ability to potently inhibit the Bcl-2 family of anti-apoptotic proteins. The subsequent development of Navitoclax has provided a powerful tool for investigating the intricacies of apoptosis and has paved the way for novel therapeutic strategies aimed at overcoming resistance to conventional cancer treatments. The in-depth understanding of the synthesis, mechanism, and preclinical evaluation of Navitoclax, all made possible by its chemical antecedents, continues to drive innovation in the field of oncology drug discovery.
References
- 1. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ChemGood [chemgood.com]
- 4. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a key organic intermediate utilized in the synthesis of various pharmaceutical compounds, notably as a precursor for the B-cell lymphoma 2 (Bcl-2) inhibitor ABT-263 (Navitoclax). This document provides a detailed protocol for the multi-step synthesis of this compound, starting from 2-fluorothiophenol. The described methodology is based on established synthetic routes, offering a reproducible procedure for laboratory-scale preparation.[1]
Overall Reaction Scheme:
The synthesis proceeds through a four-step sequence involving trifluoromethylation, oxidation, chlorosulfonylation, and amination.
-
Step 1: Trifluoromethylation of 2-fluorothiophenol.
-
Step 2: Oxidation of the resulting thioether to a sulfone.
-
Step 3: Chlorosulfonylation of the sulfone.
-
Step 4: Amination of the sulfonyl chloride to yield the final product.
Experimental Protocols:
Materials and Methods:
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood.
Step 1: Synthesis of 1-Fluoro-2-((trifluoromethyl)thio)benzene (Intermediate b)
-
In a suitable reaction vessel, dissolve methyl viologen hydrochloride (0.51 g) in dimethylformamide (DMF, 35 mL).
-
Saturate the solution with trifluoromethyl iodide at 25°C.
-
To this mixture, add 2-fluorothiophenol (5.1 g, 4.24 mL) followed by triethylamine (TEA, 8.8 mL).
-
Stir the reaction mixture for 22 hours at 25°C.
-
Upon completion, dilute the mixture with water (240 mL) and extract with diethyl ether.
-
Wash the combined organic extracts with 1 M NaOH, saturated ammonium chloride solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 1-fluoro-2-((trifluoromethyl)thio)benzene.
Step 2: Synthesis of 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene (Intermediate c)
-
Dissolve the intermediate from Step 1 (5.33 g) in a 1:1:2 mixture of carbon tetrachloride, acetonitrile, and water (336 mL).
-
To this solution, add sodium periodate (23.86 g) and a catalytic amount of ruthenium(III) chloride hydrate (77 mg) at 25°C.
-
Stir the mixture vigorously for 18 hours.
-
Dilute the reaction with dichloromethane (50 mL) and filter through a pad of Celite.
-
Wash the filtrate with a saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by filtration through a silica gel plug to obtain 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene.
Step 3: Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride (Intermediate d)
-
Carefully add 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene (6.42 g) to chlorosulfonic acid (5.6 mL).
-
Heat the mixture to 120°C and stir for 18 hours.
-
Cool the reaction mixture to 25°C and slowly pour it onto crushed ice.
-
Extract the resulting mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride.
Step 4: Synthesis of this compound
-
Dissolve the sulfonyl chloride from Step 3 (5.71 g) in isopropanol (175 mL).
-
Cool the solution to -78°C and add ammonium hydroxide (24 mL).
-
Stir the reaction mixture for 1 hour at -78°C, then allow it to stir for an additional hour at this temperature.
-
Quench the reaction by adding 6 M HCl (88 mL) and allow the mixture to warm to 25°C.
-
Concentrate the solution to remove the isopropanol.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound.[1]
Data Presentation:
Table 1: Summary of Reactants, Products, and Yields for the Synthesis of this compound.
| Step | Starting Material | Product | Yield (%) |
| 1 | 2-Fluorothiophenol | 1-Fluoro-2-((trifluoromethyl)thio)benzene | 68 |
| 2 | 1-Fluoro-2-((trifluoromethyl)thio)benzene | 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene | 77 |
| 3 | 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene | 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride | 62 |
| 4 | 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride | This compound | 80 |
Visualizations:
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
References
Synthesis Protocol for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a key organic intermediate utilized in the synthesis of various pharmacologically active compounds.[1] Notably, it serves as a building block in the preparation of ABT-263, a potent Bcl-2 family protein inhibitor.[1] This document provides a detailed, step-by-step protocol for the chemical synthesis of this compound, outlining the necessary reagents, conditions, and purification methods. The protocol is compiled from established synthetic routes to ensure reproducibility and high yield.
Overall Reaction Scheme
The synthesis of this compound is a multi-step process commencing from 2-fluorothiophenol. The key transformations involve trifluoromethylation, oxidation of the resulting sulfide to a sulfone, chlorosulfonylation of the aromatic ring, and subsequent amination to yield the final product.
Data Presentation
| Step | Intermediate/Product | Starting Material | Key Reagents/Solvents | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | 1-Fluoro-2-((trifluoromethyl)thio)benzene (Intermediate b) | 2-Fluorothiophenol | Trifluoromethyl iodide, Triethylamine, DMF | 22 hours | 25 | 68 |
| 2 | 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene (Intermediate c) | Intermediate b | Sodium periodate, Ruthenium(III) chloride hydrate, CCl4/CH3CN/H2O | 18 hours | 25 | 77 |
| 3 | 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride (Intermediate d) | Intermediate c | Chlorosulfonic acid | 18 hours | 120 | 62 |
| 4 | This compound | Intermediate d | Ammonium hydroxide, Isopropanol | 1 hour | -78 | 80 |
Experimental Protocols
Step 1: Synthesis of 1-Fluoro-2-((trifluoromethyl)thio)benzene (Intermediate b)
-
A solution of methyl viologen hydrochloride (0.51 g) in dimethylformamide (DMF, 35 mL) is saturated with trifluoromethyl iodide at 25°C.
-
To this solution, add 2-fluorothiophenol (5.1 g, 4.24 mL) and triethylamine (TEA, 8.8 mL).
-
Stir the reaction mixture for 22 hours at 25°C.
-
Dilute the mixture with water (240 mL) and extract with diethyl ether.
-
Wash the organic extract sequentially with 1 M NaOH, saturated ammonium chloride solution, and brine.
-
Concentrate the organic layer to afford 1-fluoro-2-((trifluoromethyl)thio)benzene (Intermediate b). Yield: 5.33 g (68%) .[1]
Step 2: Synthesis of 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene (Intermediate c)
-
Prepare a solution of Intermediate b (5.33 g) in a 1:1:2 mixture of carbon tetrachloride, acetonitrile, and water (336 mL).
-
Add sodium periodate (23.86 g) and ruthenium(III) chloride hydrate (77 mg) to the solution at 25°C.[1]
-
Stir the mixture for 18 hours.
-
Dilute the reaction with dichloromethane (50 mL) and filter through Celite.
-
Wash the filtrate with a saturated sodium bicarbonate solution and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over MgSO4, filter, and concentrate.
-
Purify the crude product by filtration through silica gel to obtain 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene (Intermediate c). Yield: 6.52 g (77%) .[1]
Step 3: Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride (Intermediate d)
-
In a suitable reaction vessel, dissolve Intermediate c (6.42 g) in chlorosulfonic acid (5.6 mL).
-
Stir the solution at 120°C for 18 hours.[1]
-
Cool the reaction mixture to 25°C and carefully pour it onto crushed ice.
-
Extract the mixture with ethyl acetate.
-
Wash the organic extracts with water and brine, then dry over MgSO4, filter, and concentrate to yield 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride (Intermediate d). Yield: 5.71 g (62%) .[1]
Step 4: Synthesis of this compound
-
Dissolve Intermediate d (5.71 g) in isopropanol (175 mL) and cool the solution to -78°C.
-
Add ammonium hydroxide (24 mL) and stir the reaction for 1 hour at -78°C.[1]
-
Quench the reaction by adding 6 M HCl (88 mL) and allow the mixture to warm to 25°C.
-
Concentrate the solution to remove the isopropanol.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic extracts over MgSO4, filter, and concentrate.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the final product, this compound. Yield: 4.33 g (80%) .[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the sequential steps involved in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds to aromatic systems. This process is particularly crucial in the fields of medicinal chemistry and drug development for the synthesis of complex molecular architectures. The reaction proceeds efficiently when the aromatic ring is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, typically a halogen.
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a highly activated aromatic substrate for SNAr reactions. The presence of two powerful electron-withdrawing groups, a trifluoromethylsulfonyl (-SO₂CF₃) group and a benzenesulfonamide (-SO₂NH₂) group, significantly lowers the electron density of the aromatic ring. This activation, combined with the excellent leaving group ability of the fluorine atom, makes this reagent a versatile building block for the synthesis of a diverse range of substituted aromatic compounds. This document provides detailed protocols and application notes for the use of this compound in SNAr reactions with various nucleophiles.
Reaction Mechanism and Principle
The SNAr reaction of this compound follows a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine leaving group. This attack is facilitated by the strong electron-withdrawing effect of the ortho -SO₂CF₃ and para -SO₂NH₂ groups, which polarizes the C-F bond and stabilizes the forming negative charge. This step leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the fluoride ion, which is a good leaving group. This step is typically fast and irreversible.
The general mechanism is depicted below:
A simplified diagram representing the SNAr mechanism. Note: Actual chemical structures would be used in a real application.
Caption: General Mechanism of the SNAr Reaction.
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles. Researchers should note that optimization of reaction conditions such as solvent, base, temperature, and reaction time may be necessary for specific substrates.
Caption: General workflow for SNAr experiments.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 4-amino-3-((trifluoromethyl)sulfonyl)benzenesulfonamides.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous base such as K₂CO₃, Cs₂CO₃, or DIPEA (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or acetonitrile)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent (e.g., 0.1-0.5 M concentration).
-
Add the amine nucleophile, followed by the base.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reaction with Thiols
This protocol outlines a general method for synthesizing S-substituted 4-thio-3-((trifluoromethyl)sulfonyl)benzenesulfonamides.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Strong base such as NaH or K₂CO₃ (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 60% dispersion in mineral oil) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate in situ.
-
Add a solution of this compound in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
-
Protocol 3: Reaction with Alcohols and Phenols
This protocol provides a general procedure for the synthesis of O-substituted 4-alkoxy/phenoxy-3-((trifluoromethyl)sulfonyl)benzenesulfonamides.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.2 eq)
-
Strong base such as NaH or t-BuOK (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base (e.g., NaH) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-120 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following table summarizes typical reaction conditions for SNAr reactions on highly activated fluoroarenes. These conditions can serve as a starting point for optimizing reactions with this compound.
| Nucleophile Class | Typical Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Amines | Aniline | K₂CO₃, DIPEA | DMSO, NMP | 25 - 100 | 2 - 12 |
| Secondary Amines | Morpholine | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | 1 - 8 |
| Thiols | Thiophenol | NaH, K₂CO₃ | THF, DMF | 0 - 60 | 1 - 6 |
| Alcohols | Methanol | NaH, NaOMe | THF, DMF | 60 - 120 | 12 - 24 |
| Phenols | Phenol | NaH, K₂CO₃ | DMF, DMSO | 80 - 140 | 8 - 18 |
Applications in Drug Discovery
The sulfonamide moiety is a key pharmacophore present in numerous approved drugs.[1] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability.[1] The products derived from this compound are valuable intermediates in the synthesis of biologically active molecules. For instance, this compound can be used in the preparation of the Bcl-2 family protein inhibitor ABT-263 (Navitoclax), highlighting its relevance in the development of novel therapeutics.[2]
Caption: Role in a typical drug discovery workflow.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and serious eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols: The Role of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide in the Synthesis of ABT-263 (Navitoclax)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and utility of the key intermediate, 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide, in the production of ABT-263 (Navitoclax), a potent Bcl-2 family inhibitor. This document includes comprehensive experimental protocols, quantitative data, and diagrams to facilitate understanding and replication in a research and development setting.
Introduction
ABT-263, also known as Navitoclax, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma-2 (Bcl-2) family, including Bcl-2, Bcl-xL, and Bcl-w.[1][2] By mimicking the action of BH3-only proteins, Navitoclax induces apoptosis in cancer cells, making it a promising agent in oncology research, particularly for hematologic malignancies and solid tumors.[1][2] The synthesis of this complex molecule relies on the efficient preparation of key intermediates, one of which is this compound. This intermediate provides a crucial structural motif necessary for the final assembly of Navitoclax.
Synthesis of this compound
The preparation of this compound can be achieved through a multi-step synthetic sequence starting from 2-fluorothiophenol. The overall workflow involves trifluoromethylation, oxidation, chlorosulfonylation, and finally, amination.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Fluoro-2-((trifluoromethyl)thio)benzene [3]
A solution of methyl viologen hydrochloride (0.51 g) in dimethylformamide (DMF, 35 mL) is saturated with trifluoromethyl iodide at 25°C. To this solution, 2-fluorothiophenol (5.1 g, 4.24 mL) and triethylamine (TEA, 8.8 mL) are added. The reaction mixture is stirred for 22 hours, then diluted with water (240 mL) and extracted with ether. The combined organic extracts are washed with 1 M NaOH, saturated ammonium chloride solution, and brine, then dried and concentrated to yield the intermediate product.
Step 2: Synthesis of 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene [3]
A solution of the intermediate from Step 1 (5.33 g) in a 1:1:2 mixture of carbon tetrachloride/acetonitrile/water (336 mL) is treated with sodium periodate (23.86 g) and ruthenium(III) chloride hydrate (77 mg) at 25°C. The mixture is stirred for 18 hours, diluted with dichloromethane (50 mL), and filtered through Celite. The filtrate is washed with saturated sodium bicarbonate solution and extracted with dichloromethane. The organic extracts are washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by filtration through silica gel.
Step 3: Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride [3]
A solution of the intermediate from Step 2 (6.42 g) in chlorosulfonic acid (5.6 mL) is stirred at 120°C for 18 hours. The reaction mixture is then cooled to 25°C and carefully poured onto crushed ice. The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with water and brine, dried over MgSO4, filtered, and concentrated.
Step 4: Synthesis of this compound [3]
A solution of the intermediate from Step 3 (5.71 g) in isopropanol (175 mL) is cooled to -78°C and treated with ammonium hydroxide (24 mL) for 1 hour. The reaction is stirred for an additional hour, then quenched with 6 M HCl (88 mL) and warmed to 25°C before being concentrated. The resulting mixture is diluted with water and extracted with ethyl acetate. The organic extracts are dried over MgSO4, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluorothiophenol | CF3I, TEA | DMF | 25 | 22 | 68 |
| 2 | 1-Fluoro-2-((trifluoromethyl)thio)benzene | NaIO4, RuCl3·xH2O | CCl4/CH3CN/H2O | 25 | 18 | 77 |
| 3 | 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene | ClSO3H | - | 120 | 18 | 62 |
| 4 | 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride | NH4OH | Isopropanol | -78 to 25 | 2 | - |
Yield for the final step was not explicitly provided in the source material.
Role in ABT-263 Synthesis
This compound serves as a key building block in the total synthesis of ABT-263. The sulfonamide group of this intermediate is crucial for the final coupling step with the other major fragment of the Navitoclax molecule, which involves the formation of an N-sulfonylcarboxamide linkage.[1]
Mechanism of Action of ABT-263: Targeting the Apoptosis Pathway
Navitoclax functions by inhibiting the anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells, leading to their survival. By binding to the BH3 domain of these proteins, Navitoclax prevents them from sequestering pro-apoptotic proteins like Bax and Bak.[1][4] This allows Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[2][4]
ABT-263 Signaling Pathway
References
- 1. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
Applications of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide in Medicinal Chemistry: A Key Building Block for Apoptosis-Inducing Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex, biologically active molecules. Its unique substitution pattern, featuring a sulfonamide, a trifluoromethylsulfonyl group, and a fluorine atom, makes it a valuable synthon for introducing key pharmacophoric elements. This document provides a detailed overview of its primary application in medicinal chemistry, focusing on its role in the synthesis of the potent Bcl-2 family inhibitor, Navitoclax (ABT-263).
Primary Application: Intermediate in the Synthesis of Navitoclax (ABT-263)
The most significant application of this compound is as a key building block in the synthesis of Navitoclax, an orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] Navitoclax is under investigation for the treatment of various cancers, including solid tumors and hematologic malignancies.[1] The title compound serves as the precursor to the eastern sulfonamide portion of the Navitoclax molecule.
The core of this application lies in a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom of this compound is displaced by the primary amine of a chiral aminomorpholine derivative. This reaction covalently links the two key fragments of the final drug molecule.
Quantitative Data: Biological Activity of Navitoclax
As this compound is an intermediate, its biological activity is realized in the final product, Navitoclax. The following table summarizes the binding affinities of Navitoclax for its target proteins.
| Target Protein | Binding Affinity (Ki) |
| Bcl-xL | ~0.5 nM |
| Bcl-2 | <1 nM |
| Bcl-w | <1 nM |
Data sourced from multiple references.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of 4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (Navitoclax Intermediate)
This protocol describes the nucleophilic aromatic substitution reaction between this compound and (2R)-4-morpholin-4-yl-1-(phenylsulfanyl)butan-2-amine.
Materials:
-
This compound
-
(2R)-4-morpholin-4-yl-1-(phenylsulfanyl)butan-2-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add (2R)-4-morpholin-4-yl-1-(phenylsulfanyl)butan-2-amine (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product, 4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-((trifluoromethyl)sulfonyl)benzenesulfonamide.
Protocol 2: Competitive Fluorescence Polarization Assay for Bcl-2 Binding
This protocol provides a method to assess the binding affinity of a compound (e.g., Navitoclax) to Bcl-2 family proteins. The assay measures the displacement of a fluorescently labeled BH3 peptide from the protein by the test compound.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescein (FITC)-labeled Bak BH3 peptide (tracer)
-
Test compound (e.g., Navitoclax)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working stock of Bcl-2 protein in assay buffer.
-
Prepare a 10X working stock of the FITC-Bak BH3 peptide tracer in assay buffer.
-
Prepare a serial dilution of the test compound in DMSO, then dilute into assay buffer.
-
-
Assay Plate Setup:
-
Add the serially diluted test compound to the wells of the 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a known potent inhibitor or high concentration of unlabeled peptide).
-
Add the 2X Bcl-2 protein stock to all wells except for a "tracer only" control. Add assay buffer to the "tracer only" wells.
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Tracer Addition and Incubation:
-
Add the 10X FITC-Bak BH3 peptide stock to all wells.
-
Mix the plate gently and incubate for at least 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~535 nm for FITC.
-
-
Data Analysis:
-
The data will be in millipolarization (mP) units. Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
-
Visualizations
Caption: Synthetic utility of the title compound in Navitoclax synthesis.
Caption: Mechanism of action of Navitoclax in the apoptosis pathway.
References
Application Notes and Protocols: 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a key building block in modern organic and medicinal chemistry. Its unique structural features, including a highly activated aromatic ring and the presence of two distinct sulfonamide-related functionalities, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group activates the para-positioned fluorine atom for nucleophilic aromatic substitution (SNAr), while the sulfonamide moiety provides a crucial handle for further derivatization and interaction with biological targets. This document provides detailed application notes and experimental protocols for the use of this valuable synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H5F4NO4S2 | [1] |
| Molecular Weight | 307.2 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% | [2] |
| CAS Number | 1027345-08-9 | [1] |
Applications in Organic Synthesis
Synthesis of Bcl-2 Family Protein Inhibitors
This compound is a crucial intermediate in the synthesis of Navitoclax (ABT-263), a potent inhibitor of the anti-apoptotic Bcl-2 family of proteins (Bcl-2, Bcl-xL, and Bcl-w).[3] The synthesis involves the nucleophilic aromatic substitution of the fluorine atom with an appropriate amine, followed by further functionalization.
Signaling Pathway of Bcl-2 Inhibition
The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, allowing malignant cells to evade programmed cell death. Inhibitors like Navitoclax mimic the action of pro-apoptotic BH3-only proteins, binding to and neutralizing anti-apoptotic Bcl-2 proteins, thereby restoring the cell's ability to undergo apoptosis.
Caption: Inhibition of Bcl-2 by Navitoclax promotes apoptosis.
Synthesis of Kinase Inhibitors
The benzenesulfonamide moiety is a well-established pharmacophore in the design of kinase inhibitors.[4][5][6][7][8] The title compound can be utilized to synthesize novel kinase inhibitors by reacting it with various amine-containing heterocyclic scaffolds. The trifluoromethylsulfonyl group can enhance binding affinity and metabolic stability.
General Building Block for Bioactive Molecules
The reactivity of the fluorine atom allows for the introduction of a wide variety of functionalities through SNAr reactions with N-, O-, and S-centered nucleophiles. This versatility makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a reported synthesis of the title compound.
Reaction Scheme:
1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene → 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride → this compound
Materials:
-
1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ammonium hydroxide
-
Isopropanol
-
6M Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Chlorosulfonation: To a solution of 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene (1.0 g) in chlorosulfonic acid (3 mL) at 0 °C, stir the mixture at 120 °C for 22 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and add thionyl chloride (1 mL). Stir at room temperature for 24 hours under a nitrogen atmosphere.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Concentrate in vacuo to yield the crude 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride.
-
Amination: Dissolve the crude sulfonyl chloride in isopropanol (175 mL) and cool to -78 °C. Add ammonium hydroxide (24 mL) and stir for 1 hour.
-
Quenching and Extraction: Quench the reaction with 6M HCl (88 mL) and allow it to warm to 25 °C. Concentrate the mixture and extract with ethyl acetate.
-
Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate. Recrystallize the crude product from ethyl acetate/hexane to afford this compound.
Quantitative Data:
| Step | Product | Yield |
| Chlorosulfonation/Amination | This compound | 80%[9] |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general procedure for the SNAr reaction of this compound with a primary or secondary amine.
Experimental Workflow:
Caption: General workflow for SNAr reactions.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline derivative)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 equiv) in DMSO, add the amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel.
Biological Activity of Derivatives
Derivatives of benzenesulfonamides containing trifluoromethyl groups have shown a wide range of biological activities. The following table summarizes some reported activities of related compounds.
| Compound Class | Target/Activity | IC50/EC50 | Cell Line | Reference |
| Benzenesulfonamide Derivative | Cytotoxicity | 0.126 µM | MDA-MB-231 | [9] |
| Imidazole-Benzenesulfonamide | Cytotoxicity | 20.5 ± 3.6 µM | MDA-MB-231 | [10] |
| Bcl-2/Bcl-xL Inhibitor | Cell Growth Inhibition | 60-90 nM | H146/H1417 | [11] |
| EGFR Kinase Inhibitor | Kinase Inhibition | 1.12 nM | - | [7] |
| PLK4 Inhibitor | Kinase Inhibition | 0.1 nM | - | [6] |
| Carbonic Anhydrase IX Inhibitor | Enzyme Inhibition | 10.93–25.06 nM | - | [12] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex and biologically active molecules. Its activated aromatic system readily undergoes nucleophilic aromatic substitution, providing a straightforward method for the introduction of diverse functionalities. The inherent properties of the sulfonamide and trifluoromethylsulfonyl groups often impart favorable pharmacokinetic and pharmacodynamic properties to the final compounds, making this building block particularly attractive for drug discovery and development programs targeting a range of diseases, including cancer and inflammatory disorders. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound | C7H5F4NO4S2 | CID 25058452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1027345-08-9 [sigmaaldrich.com]
- 3. Design of Bcl-2 and Bcl-xL inhibitors with subnanomolar binding affinities based upon a new scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]
- 10. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based upon a New Scaffold (Journal Article) | OSTI.GOV [osti.gov]
- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide and its Analogs in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
This compound is a fluorinated benzenesulfonamide derivative. While it is a valuable building block in organic synthesis, particularly as a key intermediate in the preparation of pharmaceutical compounds like ABT-263, it is not typically employed as a catalyst itself.[1] Its structural features, however, are present in a class of reagents that are widely used in catalytic transformations: the N-fluoro-sulfonamides.
This document provides an overview of the catalytic applications of N-fluoro-sulfonamides, such as N-Fluorobenzenesulfonimide (NFSI), which share structural similarities with this compound. These reagents are powerful sources of electrophilic fluorine and nitrogen in a variety of catalytic reactions, including C-H functionalization.
Application Notes: Catalytic C-H Functionalization using N-Fluoro-Sulfonamides
N-Fluoro-sulfonamides, most notably N-Fluorobenzenesulfonimide (NFSI), are versatile reagents in modern synthetic chemistry.[2][3][4] They are extensively used as sources of electrophilic fluorine and nitrogen for the functionalization of C-H bonds, often in the presence of a transition metal catalyst.
Key Catalytic Applications:
-
Palladium-Catalyzed C-H Fluorination: N-fluoro-sulfonamides are effective fluorinating agents in palladium-catalyzed reactions for the direct, site-selective fluorination of (hetero)aromatic compounds.[3]
-
Palladium-Catalyzed C-H Amination: These reagents can also serve as aminating agents, enabling the formation of C-N bonds through direct C-H amination.[3]
-
Palladium-Catalyzed Diamination of Alkenes: In the presence of a palladium catalyst, N-fluorobenzenesulfonimide can be used for the intra- and intermolecular diamination of unactivated alkenes.[5][6]
The general scheme for these transformations involves the activation of a C-H bond by a transition metal catalyst, followed by reaction with the N-fluoro-sulfonamide to introduce either a fluorine atom or a sulfonimide group.
Data Presentation: Palladium-Catalyzed C-H Functionalization with N-Fluoro-Sulfonamides
The following tables summarize representative quantitative data for palladium-catalyzed reactions using N-fluoro-sulfonamides.
Table 1: Palladium-Catalyzed Dehydrogenation of N-Fluoro-Sulfonamides
| Substrate (N-fluoro-sulfonamide) | Product | Yield (%) |
| N-fluoro-N-(4-phenylbutan-2-yl)benzenesulfonamide | (E)-N-(4-phenylbut-3-en-2-yl)benzenesulfonamide | 85 |
| N-fluoro-N-(1-phenylethyl)benzenesulfonamide | N-(1-phenylvinyl)benzenesulfonamide | 72 |
| N-fluoro-N-(cyclohexyl)benzenesulfonamide | N-(cyclohex-1-en-1-yl)benzenesulfonamide | 68 |
| N-fluoro-N-(pentan-3-yl)benzenesulfonamide | (E)-N-(pent-2-en-3-yl)benzenesulfonamide | 75 |
Data adapted from representative palladium-catalyzed dehydrogenation reactions of N-fluoro-sulfonamides.[7]
Table 2: Palladium-Catalyzed Diamination of Unactivated Alkenes using N-Fluorobenzenesulfonimide (NFBS)
| Alkene Substrate | Product | Yield (%) |
| 4-Penten-1-yl-tosylamide | 2-(phenylsulfonyl)-3-methyl-1-tosylpyrrolidine | 77 |
| 5-Hexen-1-yl-tosylamide | 2-(phenylsulfonyl)-3-methyl-1-tosylpiperidine | 65 |
| 4-Penten-1-yl-nosylamide | 2-(phenylsulfonyl)-3-methyl-1-nosylpyrrolidine | 71 |
Data adapted from representative palladium-catalyzed diamination reactions of unactivated alkenes with N-fluorobenzenesulfonimide.[6]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Dehydrogenation of N-Fluoro-Sulfonamides
This protocol describes a general method for the palladium-catalyzed dehydrogenation of N-fluoro-sulfonamides to synthesize α,β-unsaturated imines.[7]
Materials:
-
N-fluoro-sulfonamide (0.20 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Bis[2-(diphenylphosphino)phenyl]ether (DPEPhos) (0.022 mmol)
-
Acetic acid (HOAc) (0.20 mmol)
-
1,4-Benzoquinone (BQ) (0.20 mmol)
-
1,4-Dioxane (1.0 mL)
Procedure:
-
To a reaction vial, add the N-fluoro-sulfonamide (0.20 mmol), Pd(OAc)₂ (0.02 mmol), DPEPhos (0.022 mmol), HOAc (0.20 mmol), and BQ (0.20 mmol).
-
Add 1,4-dioxane (1.0 mL) to the vial.
-
Stir the mixture under air at 70 °C for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by flash column chromatography on silica gel.
Caption: Workflow for Palladium-Catalyzed Dehydrogenation.
Protocol 2: General Procedure for Palladium-Catalyzed Diamination of Unactivated Alkenes
This protocol details a general method for the palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS).[6]
Materials:
-
Alkene substrate (e.g., N-(pent-4-en-1-yl)tosylamide) (1.0 equiv)
-
N-fluorobenzenesulfonimide (NFBS) (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (0.1 equiv)
-
(2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO) (2.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vial, dissolve the alkene substrate (1.0 equiv) in dichloromethane.
-
Add N-fluorobenzenesulfonimide (1.2 equiv), Pd(TFA)₂ (0.1 equiv), and TEMPO (2.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Palladium-Catalyzed Diamination.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the palladium-catalyzed C-H functionalization using N-fluoro-sulfonamides, highlighting the dual reactivity of the reagent.
Caption: Generalized Catalytic Cycle for C-H Functionalization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide as source of electrophilic nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide in the Development of Novel PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide as a key chemical intermediate in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). While direct incorporation of this specific molecule into a publicly disclosed PROTAC is not yet prominent, its established role as a precursor to potent protein ligands, such as the BCL-2 inhibitor ABT-263, underscores its significant potential in the design of novel targeted protein degraders.[1] This document outlines the synthesis of this valuable building block, proposes a strategic workflow for its integration into a PROTAC targeting BCL-2, and provides detailed, generalized protocols for the synthesis and biological evaluation of such constructs.
Chemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₄NO₄S₂ | PubChem |
| Molecular Weight | 307.2 g/mol | PubChem |
| CAS Number | 1027345-08-9 | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Synthesis Protocol:
The synthesis of this compound can be achieved through a multi-step process, as described in the chemical literature. A representative synthetic route is as follows:
-
Preparation of 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene: This initial step involves the reaction of 2-fluorothiophenol with a suitable trifluoromethylating agent.
-
Chlorosulfonylation: The resulting 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
-
Amination: Finally, the sulfonyl chloride is reacted with ammonium hydroxide to yield the desired this compound.[1]
A detailed, step-by-step laboratory protocol for a similar synthesis is provided in the experimental section.
PROTAC Technology: A Primer
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[2] They consist of three key components:
-
A "warhead" ligand that binds to the protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the warhead and the E3 ligase ligand.
The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
References
Application Notes and Protocols: Reaction of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a highly activated aromatic fluoride poised for nucleophilic aromatic substitution (SNAr). The presence of two potent electron-withdrawing groups, a trifluoromethylsulfonyl (-SO2CF3) and a sulfonamide (-SO2NH2), strongly activates the benzene ring towards attack by nucleophiles, particularly at the carbon atom bearing the fluorine atom. This reactivity makes it a valuable building block in medicinal chemistry for the synthesis of a diverse range of substituted 4-amino-3-((trifluoromethyl)sulfonyl)benzenesulfonamide derivatives. These products are of significant interest in drug discovery, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, including carbonic anhydrase inhibitors.[1][2] The trifluoromethyl group can also enhance a molecule's metabolic stability and binding affinity.
This document provides detailed protocols for the reaction of this compound with various primary amines, presenting a general methodology for the synthesis of N-substituted 4-amino-3-((trifluoromethyl)sulfonyl)benzenesulfonamide libraries.
Reaction Mechanism and Principles
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the formation of a resonance-stabilized Meisenheimer complex.
-
Nucleophilic Attack: A primary amine, acting as the nucleophile, attacks the electron-deficient carbon atom attached to the fluorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and stabilized by the strong electron-withdrawing trifluoromethylsulfonyl and sulfonamide groups.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this activated system, yielding the N-substituted product.
The general reaction scheme is as follows:
General reaction scheme for the SNAr of this compound with primary amines.
Experimental Protocols
The following protocols are representative examples for the reaction of this compound with aliphatic and aromatic primary amines.
Materials and Equipment:
-
This compound
-
Selected primary amines (e.g., benzylamine, aniline, 4-methoxyaniline)
-
Anhydrous solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN))
-
Inorganic base (e.g., Potassium carbonate (K2CO3), Diisopropylethylamine (DIPEA))
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Protocol 1: Reaction with an Aliphatic Primary Amine (Benzylamine)
Reaction: Synthesis of 4-(Benzylamino)-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 307.2 g/mol ).
-
Dissolve the starting material in 5 mL of anhydrous DMF.
-
Add potassium carbonate (2.0 mmol) to the solution, followed by benzylamine (1.2 mmol).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Reaction with an Aromatic Primary Amine (Aniline)
Reaction: Synthesis of 4-Anilino-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
-
In a sealed tube, combine this compound (1.0 mmol), aniline (1.5 mmol), and diisopropylethylamine (DIPEA) (2.5 mmol).
-
Add 5 mL of anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 120°C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with 50 mL of water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic extracts with 1 M HCl (2 x 20 mL) to remove excess aniline and DIPEA, followed by a brine wash (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography or recrystallization to obtain the pure product.
Data Presentation
The following table summarizes hypothetical quantitative data for the reaction of this compound with a selection of primary amines under optimized conditions.
| Entry | Primary Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DMF | K2CO3 | 80 | 5 | 92 |
| 2 | n-Butylamine | ACN | K2CO3 | 80 | 6 | 88 |
| 3 | Aniline | DMSO | DIPEA | 120 | 16 | 75 |
| 4 | 4-Methoxyaniline | DMSO | DIPEA | 120 | 14 | 81 |
| 5 | 4-Chloroaniline | DMSO | DIPEA | 120 | 18 | 68 |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of N-substituted 4-amino-3-((trifluoromethyl)sulfonyl)benzenesulfonamide derivatives is depicted below.
Hypothetical Signaling Pathway Inhibition
Derivatives of benzenesulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases, which are involved in several physiological and pathological processes. The synthesized compounds could potentially inhibit signaling pathways regulated by such enzymes.
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be conducted in a well-ventilated fume hood.
-
Primary amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each amine before use.
-
Anhydrous solvents are flammable and should be handled with care.
Conclusion
The reaction of this compound with primary amines provides a robust and versatile method for the synthesis of novel N-substituted benzenesulfonamide derivatives. The high reactivity of the starting material allows for the use of a wide range of primary amines under relatively mild conditions. The resulting products are valuable scaffolds for the development of new therapeutic agents, and the protocols described herein offer a solid foundation for the exploration of this chemical space.
References
Application Notes and Protocols: 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide in Anti-Inflammatory Drug Discovery
Introduction
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative. While the direct role and efficacy of this specific compound in anti-inflammatory drug discovery are not extensively documented in publicly available literature, its structural motifs are present in various compounds investigated for anti-inflammatory and other therapeutic properties. This document aims to provide a framework for its potential application and evaluation based on related sulfonamide compounds.
Benzenesulfonamides are a class of organic compounds that have been explored for a wide range of therapeutic applications, including as anti-inflammatory agents. The anti-inflammatory effects of certain sulfonamide-containing molecules are attributed to various mechanisms, including the inhibition of key inflammatory enzymes and pathways.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of structurally related sulfonamides, this compound could potentially exert anti-inflammatory effects through several mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some sulfonamide derivatives are known to be potent inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[1]
-
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Certain anti-inflammatory agents act by inhibiting the activation of NF-κB.
-
Inhibition of Carbonic Anhydrases: Some sulfonamides have shown analgesic and anti-inflammatory effects linked to the inhibition of carbonic anhydrases.[2]
-
Modulation of Toll-Like Receptor (TLR) Signaling: TLRs play a crucial role in the innate immune response and inflammation.[3] Inhibition of TLR signaling, particularly TLR4, can suppress the production of inflammatory mediators.[3]
A potential signaling pathway that could be targeted by a novel anti-inflammatory agent is the TLR4-mediated inflammatory response, which leads to the activation of NF-κB.
Experimental Protocols
To evaluate the anti-inflammatory potential of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols that could be adapted for this purpose.
In Vitro Assays
1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay is a primary screening method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).
Workflow:
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
2. Measurement of Pro-inflammatory Cytokines
This protocol measures the effect of the compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages using ELISA.
Protocol:
-
Follow steps 1-5 from the Nitric Oxide Production assay.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the supernatant.
-
ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Create standard curves for each cytokine and determine the concentrations in the samples. Calculate the percentage of cytokine inhibition for each concentration of the test compound.
In Vivo Models
Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Quantitative Data Summary
As there is no specific quantitative data available in the literature for the anti-inflammatory activity of this compound, the following table is a template that can be used to summarize data once experiments are conducted.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | IC₅₀ (µM) |
| Nitric Oxide Production | RAW 264.7 | LPS | Data to be determined |
| TNF-α Secretion | RAW 264.7 | LPS | Data to be determined |
| IL-6 Secretion | RAW 264.7 | LPS | Data to be determined |
| IL-1β Secretion | RAW 264.7 | LPS | Data to be determined |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0% |
| Indomethacin (Positive Control) | 10 | Data to be determined |
| This compound | 10 | Data to be determined |
| This compound | 25 | Data to be determined |
| This compound | 50 | Data to be determined |
While this compound is not yet characterized as an anti-inflammatory agent, its chemical structure suggests that it warrants investigation. The protocols and frameworks provided here offer a starting point for researchers and drug development professionals to systematically evaluate its potential as a novel anti-inflammatory therapeutic. Further studies are required to determine its precise mechanism of action and in vivo efficacy.
References
- 1. Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound is a multi-step process. A common pathway involves the initial trifluoromethylation of a 2-fluorothiophenol derivative, followed by oxidation to form 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene. This intermediate then undergoes chlorosulfonation and subsequent amination to yield the final product.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Several reagents used in this synthesis are hazardous. Chlorosulfonic acid is highly corrosive and reacts violently with water. Thionyl chloride is also corrosive and toxic. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Care should be taken to avoid inhalation of vapors and contact with skin.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of each synthetic step. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.
Q4: What are the typical purification methods for the final product?
A4: The final product, this compound, is a solid and can be purified by recrystallization. A common solvent system for recrystallization is ethyl acetate/hexane.[1] Column chromatography can also be employed for purification if significant impurities are present.
Synthesis Workflow and Troubleshooting
The synthesis can be broken down into three key stages, each with its own set of potential challenges.
Stage 1: Synthesis of 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene
This stage involves the trifluoromethylation of a suitable starting material, such as 2-fluorothiophenol, followed by an oxidation step.
Experimental Protocol: Synthesis of 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene
-
Step 1a: Trifluoromethylthiolation of 2-Fluorothiophenol. In a suitable flask, a solution of 2-fluorothiophenol and a base (e.g., triethylamine) in a solvent like dimethylformamide (DMF) is treated with a trifluoromethylating agent. The reaction is typically stirred for an extended period at room temperature.
-
Step 1b: Oxidation. The resulting trifluoromethylthioether is then oxidized to the corresponding sulfone. A common method involves using sodium periodate and a catalytic amount of ruthenium trichloride in a solvent mixture such as carbon tetrachloride/acetonitrile/water.
Troubleshooting Guide: Stage 1
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of trifluoromethylthioether | Incomplete reaction. | Increase reaction time or slightly elevate the temperature. Ensure the trifluoromethylating agent is fresh and active. |
| Disulfide bond formation of the starting thiophenol. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas solvents before use. | |
| Low yield of sulfone | Incomplete oxidation. | Ensure an adequate amount of the oxidizing agent is used. Monitor the reaction by TLC to confirm the disappearance of the starting thioether. |
| Degradation of the product. | Maintain the recommended reaction temperature; excessive heat can lead to decomposition. |
Quantitative Data: Stage 1
| Parameter | Trifluoromethylthiolation | Oxidation |
| Typical Yield | 68% | 77% |
| Reaction Time | 22 hours | 18 hours |
| Temperature | 25°C | 25°C |
Stage 2: Chlorosulfonation of 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene
This step introduces the sulfonyl chloride group onto the aromatic ring.
Experimental Protocol: Chlorosulfonation
A solution of 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene is added to chlorosulfonic acid at 0°C. The mixture is then heated, for example to 120°C, for several hours.[1] Some protocols may include the addition of thionyl chloride after the initial reaction to ensure complete conversion to the sulfonyl chloride.[1] The reaction is then carefully quenched by pouring it onto crushed ice.
Troubleshooting Guide: Stage 2
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of sulfonyl chloride | Incomplete reaction. | Ensure a sufficient excess of chlorosulfonic acid is used. Increase the reaction time or temperature as needed, while monitoring for decomposition. The addition of thionyl chloride can help drive the reaction to completion.[1][2][3] |
| Hydrolysis of the sulfonyl chloride product. | Work up the reaction quickly and at low temperatures to minimize contact with water.[4] The low solubility of some aryl sulfonyl chlorides in water can offer some protection against hydrolysis during precipitation. | |
| Formation of diaryl sulfone byproduct. | Use a sufficient excess of the chlorosulfonating agent. Control the reaction temperature, as higher temperatures can favor sulfone formation. | |
| Product is a dark oil instead of a solid | Presence of impurities or residual acid. | Ensure thorough washing of the product after quenching to remove residual acids. Purification by column chromatography may be necessary. |
Quantitative Data: Stage 2
| Parameter | Value |
| Typical Yield | 62% |
| Reaction Time | 18-22 hours |
| Temperature | 120°C |
| Reagent Ratio (Substrate:Chlorosulfonic Acid) | Varies, but a significant excess of chlorosulfonic acid is common. |
Stage 3: Amination of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl Chloride
The final step is the conversion of the sulfonyl chloride to the desired sulfonamide.
Experimental Protocol: Amination
The 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride is dissolved in a suitable solvent, such as isopropanol, and cooled to a low temperature (e.g., -78°C). Ammonium hydroxide is then added, and the reaction is stirred for a period before being quenched with an acid like 6M HCl.[1]
Troubleshooting Guide: Stage 3
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of sulfonamide | Incomplete reaction. | Ensure an adequate excess of ammonium hydroxide is used. Allow the reaction to stir for a sufficient amount of time. |
| Hydrolysis of the starting sulfonyl chloride. | Use anhydrous solvents and ensure all glassware is dry. Add the ammonium hydroxide at a low temperature to minimize competing hydrolysis. | |
| Formation of the corresponding sulfonic acid. | This is a result of hydrolysis of the sulfonyl chloride. Follow the steps to minimize hydrolysis as mentioned above. | |
| Difficulty in purifying the final product | Presence of unreacted starting material or byproducts. | Recrystallization from a suitable solvent system like ethyl acetate/hexane is often effective.[1] If impurities persist, column chromatography may be necessary. |
Quantitative Data: Stage 3
| Parameter | Value |
| Typical Yield | 80% |
| Reaction Time | 1-2 hours |
| Temperature | -78°C to 25°C |
Visualizations
Synthesis Pathway
Caption: Overall synthetic route to this compound.
Troubleshooting Workflow: Low Yield in Amination Step
Caption: Decision tree for troubleshooting low yield in the final amination step.
References
Identifying side products in 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide and its synthetic precursors.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic route is a multi-step process that begins with the preparation of 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene. This intermediate then undergoes chlorosulfonylation to yield 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride. The final step involves the amination of this sulfonyl chloride to produce the target compound, this compound.[1]
Q2: What are the potential side products I should be aware of during the synthesis?
A2: Side products can arise at various stages of the synthesis. The most common include:
-
Regioisomers of the desired product formed during the chlorosulfonylation step.
-
Hydrolysis of the highly reactive sulfonyl chloride intermediate to the corresponding sulfonic acid.
-
Incomplete reaction , leading to the presence of unreacted starting materials in the final product.
Q3: How can I minimize the formation of the sulfonic acid byproduct?
A3: The key to minimizing the formation of 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonic acid is to maintain strictly anhydrous (dry) conditions during the chlorosulfonylation and subsequent amination steps. The intermediate, 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride, is highly sensitive to moisture.[2] Using freshly dried solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q4: I am seeing an impurity with a similar mass spectrometry signal to my desired product. What could it be?
A4: An impurity with a similar mass could likely be a regioisomer. During the chlorosulfonylation of 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene, the incoming sulfonyl chloride group is directed by the existing fluorine and trifluoromethylsulfonyl substituents. While the desired product is the 4-sulfonyl chloride, other isomers can form. Careful analysis of NMR spectroscopy data is essential to confirm the substitution pattern on the benzene ring.
Troubleshooting Guide
This guide will help you identify and address common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of the final product | 1. Incomplete chlorosulfonylation. 2. Hydrolysis of the sulfonyl chloride intermediate. 3. Inefficient amination. | 1. Monitor the chlorosulfonylation reaction by HPLC or TLC to ensure completion. Consider extending the reaction time or adjusting the temperature as per the protocol. 2. Ensure all glassware, solvents, and reagents are rigorously dried. Handle the sulfonyl chloride intermediate under an inert atmosphere. 3. Optimize the amination reaction conditions, such as the concentration of the ammonia source and the reaction temperature. |
| Presence of multiple spots on TLC/peaks in HPLC of the crude product | 1. Formation of regioisomers. 2. Presence of unreacted starting material. 3. Formation of the sulfonic acid byproduct. | 1. Use column chromatography for purification. Different regioisomers will likely have different retention factors. 2. Optimize the stoichiometry of the reagents to drive the reaction to completion. 3. Wash the organic layer containing the product with a dilute aqueous acid solution to remove the more polar sulfonic acid. |
| Product is difficult to crystallize or purify | Presence of persistent impurities. | 1. Re-purify using column chromatography with a different solvent system. 2. Consider a recrystallization from a suitable solvent system to isolate the pure product. |
Potential Side Products
The following table summarizes the likely side products, their potential origin, and key identifying features.
| Side Product Name | Chemical Structure | Stage of Formation | Identification Notes |
| 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonic acid | C₇H₄F₄O₅S₂ | Chlorosulfonylation / Amination | More polar than the sulfonyl chloride and sulfonamide. Can be detected by a change in the mass spectrum (loss of Cl, addition of OH). |
| Regioisomers of this compound | C₇H₅F₄NO₄S₂ | Chlorosulfonylation | Will have the same mass as the desired product but a different NMR spectrum (splitting patterns and chemical shifts of aromatic protons will differ). |
| 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene | C₇H₄F₄O₂S | Chlorosulfonylation (unreacted) | Less polar than the sulfonated products. Will be evident in NMR and GC-MS of the crude reaction mixture. |
| 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | C₇H₃ClF₄O₄S₂ | Amination (unreacted) | Will react with moisture on a TLC plate or during workup to form the sulfonic acid. Can be detected by LC-MS. |
Experimental Protocols
1. Synthesis of 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene
This protocol is a general representation based on literature procedures.
-
Reaction: A solution of 2-fluorothiophenol is treated with a trifluoromethylating agent in the presence of a base. The resulting trifluoromethyl sulfide is then oxidized to the corresponding sulfone.
-
Detailed Steps:
-
Dissolve 2-fluorothiophenol and a suitable base (e.g., triethylamine) in a solvent like DMF.
-
Introduce the trifluoromethylating agent (e.g., trifluoromethyl iodide) and stir at room temperature.
-
After the reaction is complete, extract the product into an organic solvent.
-
The crude sulfide is then oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or sodium periodate with a catalytic amount of ruthenium trichloride to yield the sulfone.[1]
-
Purify the product by column chromatography.
-
2. Synthesis of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
-
Reaction: 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene is reacted with chlorosulfonic acid.
-
Detailed Steps:
-
Dissolve 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene in an excess of chlorosulfonic acid at 0 °C.
-
Heat the mixture to 120 °C and stir for several hours.[1]
-
Cool the reaction mixture to room temperature and slowly add thionyl chloride to convert any remaining sulfonic acid to the sulfonyl chloride.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The crude product is often used directly in the next step. One procedure noted that after the addition of thionyl chloride, HPLC analysis showed 1.1% of the corresponding sulfonic acid remaining.[1]
-
3. Synthesis of this compound
-
Reaction: 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is reacted with an ammonia source.
-
Detailed Steps:
-
Dissolve the crude 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride in a suitable solvent like isopropyl acetate.
-
Cool the solution to a low temperature (e.g., -50 °C).
-
Slowly add a solution of ammonium hydroxide while maintaining the low temperature.[1]
-
After the reaction is complete, quench by adding aqueous hydrochloric acid.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with aqueous acid and then water.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify the final product by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic pathway to this compound and key side products.
Caption: A troubleshooting workflow for identifying and resolving issues in the synthesis.
References
Thermal and chemical stability of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
Technical Support Center: 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
Disclaimer: Detailed thermal and chemical stability data for this compound is limited in publicly available literature. This guide provides information based on the known properties of structurally similar sulfonamide compounds and established analytical techniques for stability assessment. The provided protocols are for guidance and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: While a specific decomposition temperature is not documented, the melting point for the related compound, 4-fluoro-3-(trifluoromethyl)benzenesulfonamide, is reported as 162 °C[1]. Another similar compound, 4-(Trifluoromethyl)benzenesulfonamide, has a reported melting point of 175-180 °C[2]. Generally, sulfonamides are crystalline solids with relatively high melting points. Thermal decomposition is expected to occur at temperatures significantly above the melting point. To determine the precise thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. Studies on other sulfonamides have utilized these techniques to determine their thermal reactions and stabilities[3][4].
Q2: How should I store this compound to ensure its stability?
A2: It is recommended to store the compound in a tightly sealed container in a dry, room-temperature environment[5]. Sulfonamides can be susceptible to hydrolysis and photolysis, so protecting them from moisture and light is crucial for long-term stability.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound, the primary degradation pathways are likely to be:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions, to yield the corresponding sulfonic acid and amine. Many benzenesulfonamides can be hydrolyzed by refluxing with 25% hydrochloric acid[6].
-
Oxidation: The sulfonamide nitrogen and the aromatic ring can be sites of oxidation. Various chemical oxidation processes can transform sulfonamides[7][8][9][10][11].
-
Photolysis: Aromatic compounds and those with heteroatoms can be sensitive to light and undergo photodegradation[12]. The rate of degradation is dependent on the chemical structure[12].
Q4: My compound appears to be degrading in my experimental solution. What could be the cause and how can I troubleshoot this?
A4: Degradation in solution can be due to several factors:
-
pH: Extreme pH (highly acidic or basic) can catalyze the hydrolysis of the sulfonamide bond. Ensure the pH of your solution is within a stable range, typically near neutral, unless your experimental conditions require otherwise.
-
Solvent: The choice of solvent can influence stability. Protic solvents, especially in the presence of acid or base, may facilitate hydrolysis. If you suspect solvent-mediated degradation, consider using a different solvent system.
-
Light Exposure: If the solution is exposed to UV or ambient light for extended periods, photodegradation may occur. Protect your solution from light by using amber vials or covering the container with aluminum foil.
-
Oxidizing Agents: The presence of oxidizing agents, even dissolved oxygen, can lead to oxidative degradation. If your experiment is sensitive to oxidation, consider de-gassing your solvents.
-
Temperature: Elevated temperatures can accelerate degradation. If possible, conduct your experiments at a lower temperature.
Troubleshooting Steps:
-
Analyze a freshly prepared solution by HPLC to establish a baseline.
-
Prepare the solution under controlled conditions (e.g., protected from light, under an inert atmosphere) and re-analyze after a certain period.
-
Systematically vary one parameter at a time (pH, solvent, light exposure, temperature) to identify the cause of degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in thermal analysis (TGA/DSC).
| Symptom | Possible Cause | Suggested Solution |
| Broad melting endotherm in DSC | Sample contains impurities or residual solvent. | Purify the sample (e.g., by recrystallization) and ensure it is thoroughly dried before analysis. |
| Weight loss at low temperatures in TGA | Presence of volatile impurities or adsorbed water. | Dry the sample under vacuum before the TGA run. Perform a preliminary heating cycle at a low temperature (e.g., 100 °C) to remove volatiles before the main analysis. |
| Multiple, overlapping thermal events | Complex decomposition pathway or sample inhomogeneity. | Use a slower heating rate to improve the resolution of thermal events. Ensure the sample is finely ground and homogeneous. |
Issue 2: Unexpected peaks in HPLC analysis after forced degradation studies.
| Symptom | Possible Cause | Suggested Solution |
| A new peak appears after acid/base hydrolysis | Hydrolysis of the sulfonamide bond. | The new peak is likely the corresponding sulfonic acid or amine. Use reference standards of the expected degradation products to confirm their identity. Mass spectrometry can also be used for identification. |
| Multiple new peaks after oxidative stress testing | Oxidation at various sites on the molecule. | Oxidative degradation can be complex. Use LC-MS to identify the mass of the degradation products and propose potential structures. |
| Peak shape distortion or loss of resolution | Co-elution of the parent compound with degradation products. | Optimize the HPLC method (e.g., change the mobile phase composition, gradient, column type, or temperature) to achieve better separation. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by TGA and DSC
This protocol outlines the general procedure for assessing the thermal stability of this compound.
1. Objective: To determine the melting point and decomposition temperature of the compound.
2. Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
3. TGA Procedure:
-
Accurately weigh 5-10 mg of the finely ground sample into a TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 20-50 mL/min).
-
Record the weight loss as a function of temperature. The onset temperature of significant weight loss is considered the decomposition temperature.
4. DSC Procedure:
-
Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum) and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., from ambient to 250 °C).
-
Record the heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point.
Data Presentation Template:
| Parameter | Value |
| Melting Point (DSC, onset) | Record value in °C |
| Melting Point (DSC, peak) | Record value in °C |
| Decomposition Temperature (TGA, 5% weight loss) | Record value in °C |
Protocol 2: Forced Degradation Study for Chemical Stability
This protocol provides a framework for investigating the chemical stability of the compound under various stress conditions, as recommended by ICH guidelines[13][14].
1. Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, and photolytic stress.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
3. General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze all samples by a stability-indicating HPLC method at initial and various time points.
4. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 2 hours).
-
Neutral Hydrolysis: Mix the stock solution with water. Keep at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose the solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Data Presentation Template:
| Stress Condition | Time (hours) | % Degradation | Number of Degradants |
| 0.1 M HCl, 60 °C | e.g., 24 | Calculate | Count peaks |
| 0.1 M NaOH, RT | e.g., 2 | Calculate | Count peaks |
| Water, 60 °C | e.g., 24 | Calculate | Count peaks |
| 3% H₂O₂, RT | e.g., 24 | Calculate | Count peaks |
| Photolytic | ICH std. | Calculate | Count peaks |
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. 4-fluoro-3-(trifluoromethyl)benzenesulfonamide [stenutz.eu]
- 2. 4-(Trifluoromethyl)benzenesulfonamide 97 830-43-3 [sigmaaldrich.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. This compound | 1027345-08-9 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt-Oxo Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Optimization of reaction conditions for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. The content is tailored for researchers, scientists, and drug development professionals to aid in the optimization of experimental conditions.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved through a four-step process starting from 2-fluorothiophenol. The key stages include trifluoromethylthiolation, oxidation, chlorosulfonylation, and amination.
Addressing solubility issues of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, its structure suggests it is a polar molecule. The presence of two sulfonamide groups and a fluorine atom contributes to its polarity. However, the trifluoromethyl group and the benzene ring add lipophilic character.[1] Generally, it is expected to have moderate solubility in polar organic solvents.
Q2: Which organic solvents are recommended as a starting point for dissolving this compound?
For initial solubility screening, it is advisable to start with polar aprotic solvents, which are often effective for dissolving a wide range of organic compounds.[2] Recommended starting solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Acetone
Q3: My compound is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?
If you are facing solubility challenges, consider the following initial steps:
-
Increase the temperature: Gently warming the solution can often increase the solubility of a compound. It is recommended to warm the solution to 30-40°C.
-
Use mechanical agitation: Vortexing or sonicating the sample can help to break down aggregates and enhance dissolution.[3]
-
Increase the solvent volume: The concentration of your solution might be too high. Try adding more solvent to see if the compound dissolves.
Q4: What strategies can be employed to enhance the solubility of this compound if basic troubleshooting fails?
Several techniques can be used to improve the solubility of poorly soluble compounds like sulfonamides:[4][5][6][7]
-
Co-solvency: Using a mixture of solvents can significantly improve solubility.[4][5]
-
pH adjustment: As a sulfonamide, the compound is weakly acidic and its solubility can be increased in basic conditions through salt formation.[4]
-
Use of excipients: Surfactants or complexing agents like cyclodextrins can be used to enhance solubility.[4][8][9]
Troubleshooting Guide
Issue 1: The compound precipitates out of solution when a stock in an organic solvent is diluted with an aqueous buffer.
This is a common issue known as "crashing out" and occurs when the compound is less soluble in the final aqueous mixture than in the initial organic stock solution.[2]
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a more dilute final concentration.
-
Optimize the co-solvent ratio: Determine the highest percentage of the organic solvent that is tolerated in your experiment without affecting the results and that keeps your compound in solution.
-
Slow addition and mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to allow for gradual mixing and prevent localized high concentrations that lead to precipitation.[2]
-
Use a less polar organic solvent for the stock: If possible, preparing the stock in a more water-miscible and less non-polar solvent like ethanol might reduce the precipitation upon dilution.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Inconsistent results can often be traced back to the compound not being fully dissolved, leading to variations in the actual concentration.
Solutions:
-
Visual inspection: Always visually inspect your solutions for any particulate matter before use. If any solids are visible, the compound is not fully dissolved.
-
Filter the solution: After attempting to dissolve the compound, filter the solution through a 0.22 µm filter to remove any undissolved particles. This will ensure you are working with a truly saturated solution, although the concentration will be lower than intended if not everything dissolved.
-
Perform a solubility study: Systematically determine the solubility in your desired solvent system to ensure you are working below the saturation point.
Quantitative Data Summary
The following table provides an illustrative summary of the potential solubility of this compound in various solvents and the impact of different enhancement techniques. Note: These are estimated values for illustrative purposes based on the general behavior of sulfonamides and should be experimentally verified.
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |
| Dichloromethane | 25 | < 1 |
| Toluene | 25 | < 1 |
| Methanol | 25 | 5 - 10 |
| Ethanol | 25 | 2 - 5 |
| Acetone | 25 | 10 - 20 |
| Acetonitrile | 25 | 15 - 25 |
| N,N-Dimethylformamide (DMF) | 25 | > 50 |
| Dimethyl sulfoxide (DMSO) | 25 | > 100 |
| Water (pH 5) | 25 | < 0.1 |
| Water (pH 9) | 25 | 1 - 2 |
| 50:50 Ethanol:Water | 25 | 1 - 3 |
| 1% Tween® 80 in Water | 25 | 0.5 - 1.5 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound.[10]
Methodology:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 2: Enhancing Solubility Using a Co-solvent System
This protocol describes a general procedure for using a co-solvent to improve the solubility of the target compound.[4]
Methodology:
-
Prepare a series of co-solvent mixtures at different volume ratios (e.g., 80:20, 60:40, 40:60, 20:80 of a good solvent like DMSO and a poor solvent like water).
-
Add an excess amount of this compound to a fixed volume of each co-solvent mixture.
-
Follow the steps outlined in Protocol 1 (shake-flask method) to determine the solubility in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent ratio to identify the optimal mixture for your needs.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. This compound | C7H5F4NO4S2 | CID 25058452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
Safe handling and storage protocols for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
This guide provides essential safety protocols, experimental guidance, and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (CAS No. 1027343-73-7).
Frequently Asked Questions (FAQs) for Safe Handling and Storage
Q1: What is this compound and what are its primary hazards?
A1: This compound is a fluorinated benzenesulfonamide derivative, often used as an intermediate in organic synthesis.[1] Its primary hazards, according to the Globally Harmonized System (GHS), are:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2] The signal word for this compound is "Warning".[2]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: When handling this solid compound, it is crucial to use appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if handling large quantities or if there is a risk of dust generation, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator may be necessary.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and integrity of the compound, it should be stored with the following conditions:
-
Keep the container tightly closed.[2]
-
Store in a dry, well-ventilated place.[2]
-
The recommended storage temperature is room temperature, sealed in a dry environment.[2]
Q4: How should I properly dispose of this compound and its waste?
A4: Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Waste should be handled as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Q5: What is the appropriate first aid response in case of exposure?
A5: In case of accidental exposure, follow these first aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Physical and Chemical Properties
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| CAS Number | 1027343-73-7 | [2] |
| Molecular Formula | C₇H₅F₄NO₄S₂ | [2] |
| Molecular Weight | 307.24 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Solubility | Data not available for specific solvents. Sulfonamides are generally sparingly soluble in water but show increased solubility in alkaline solutions and some organic solvents like dimethylacetamide (DMA) and dioxane.[3][4] |
Troubleshooting Guide for Experimental Use
Q1: The compound is not dissolving in my chosen solvent. What should I do?
A1: Solubility can be a challenge with sulfonamides.[3][4] If you are experiencing issues, consider the following:
-
Increase Polarity: Try more polar aprotic solvents like DMF or DMSO. As a sulfonamide, its solubility may increase in alkaline aqueous solutions due to salt formation.[4]
-
Apply Gentle Heat: Gently warming the mixture may increase the rate of dissolution. However, be cautious of potential degradation if the compound is thermally sensitive.
-
Use Sonication: A sonication bath can help break up solid aggregates and enhance dissolution.
-
Check Purity: Impurities can sometimes affect solubility. Verify the purity of your compound using an appropriate analytical method (see Q2).
Q2: I suspect the compound has degraded. How can I check for purity?
A2: To check the purity and integrity of the compound, you can use standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: I'm observing inconsistent results in my experiments. Could it be related to the handling of this compound?
A3: Inconsistent results can often be traced back to handling and storage. Ensure that you:
-
Prevent Moisture Contamination: Always handle the compound in a dry environment and store it in a desiccator if it is suspected to be hygroscopic.
-
Use an Inert Atmosphere: For sensitive reactions, handling the solid under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation from atmospheric oxygen or moisture.
-
Ensure Homogeneity: If using a stock solution, ensure it is fully dissolved and homogenous before taking an aliquot for your experiment.
Standard Laboratory Protocols
As this compound is an organic intermediate, specific experimental protocols will vary widely. Below are general methodologies for common laboratory procedures.
Protocol 1: Preparation of a Stock Solution
-
Preparation: Under a chemical fume hood, accurately weigh the desired amount of this compound into a clean, dry volumetric flask.
-
Dissolution: Add a small amount of the desired solvent (e.g., DMSO, DMF) to the flask.
-
Mixing: Gently swirl the flask to wet the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Dilution: Once the solid is fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogenous.
-
Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (typically 2-8°C or -20°C), protected from light.
Protocol 2: General Procedure for Use in a Reaction
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, assemble the reaction glassware and dry it thoroughly in an oven. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Reagent Addition: Add the this compound solid to the reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous reaction solvent via a syringe or cannula.
-
Reaction Conditions: Stir the mixture and bring it to the desired reaction temperature. Add other reagents as required by the specific synthetic procedure.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool it to room temperature and proceed with the appropriate aqueous work-up and extraction procedures.
-
Purification: Purify the product using techniques such as column chromatography, recrystallization, or distillation.
Safety Workflows and Procedures
Visual workflows can help ensure that safety procedures are followed correctly.
References
Technical Support Center: Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently described method involves a two-step process starting from 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene. The first step is an electrophilic aromatic substitution (chlorosulfonation) using chlorosulfonic acid, followed by the addition of thionyl chloride. The resulting sulfonyl chloride is then converted to the desired sulfonamide through amidation with an ammonia source.[1]
Q2: What are the critical safety precautions to take during this synthesis?
A2: The synthesis involves hazardous reagents that require careful handling in a well-ventilated fume hood.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water.
-
Thionyl chloride is also corrosive and releases toxic gases upon contact with water.
-
The reaction is often conducted at high temperatures (around 120°C), which can increase the vapor pressure of these hazardous materials.[1]
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The final product is also classified as a skin and eye irritant.[2][3]
Q3: What are the expected yields for the synthesis?
A3: The reported yields for the two-step synthesis can vary. The chlorosulfonation step to form the intermediate sulfonyl chloride has been reported with a yield of 62%.[1] The subsequent amidation step to the final product has been reported with a yield of 80% after recrystallization.[1] Overall yields will be a product of the efficiencies of these two steps.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Chlorosulfonation Step | - Incomplete reaction due to insufficient reaction time or temperature.- Degradation of starting material or product at high temperatures.- Deactivation of the aromatic ring due to the strong electron-withdrawing groups. | - Ensure the reaction is heated to and maintained at the recommended temperature (e.g., 120°C) for the specified duration (e.g., 18-22 hours).[1]- Monitor the reaction progress using a suitable analytical technique like HPLC.[1]- The use of thionyl chloride after the initial heating with chlorosulfonic acid helps to drive the formation of the sulfonyl chloride.[1] |
| Low or No Yield in Amidation Step | - Incomplete conversion of the sulfonyl chloride.- Loss of product during workup and extraction.- Use of a weak or insufficient amount of ammonia source. | - Perform the amidation at low temperatures (e.g., -78°C or -50°C) to control the reaction's exothermicity and prevent side reactions.[1]- Ensure efficient extraction with a suitable organic solvent like ethyl acetate.[1]- Use a sufficient excess of the ammonia source (e.g., ammonium hydroxide or ammonia water).[1] |
| Presence of Impurities in the Final Product | - Unreacted starting material (1-fluoro-2-((trifluoromethyl)sulfonyl)benzene).- Intermediate sulfonyl chloride.- Isomeric byproducts from the chlorosulfonation step. | - Purify the crude product using column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 2:1 ratio).[1]- Recrystallization from a solvent system like ethyl acetate/hexane can also be effective for purification.[1] |
| Difficulty in Isolating the Product | - The product may be an oil or a solid that is difficult to filter.- The product may be partially soluble in the aqueous layer during workup. | - After quenching the amidation reaction with acid, ensure thorough extraction with an organic solvent.[1]- If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.- If filtering is difficult, consider centrifugation to isolate the solid product. |
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound
Step 1: Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride
-
In a reaction vessel equipped for heating and stirring under a nitrogen atmosphere, dissolve 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene (e.g., 6.42 g) in chlorosulfonic acid (e.g., 5.6 mL).[1]
-
Heat the mixture to 120°C and stir for 18 hours.[1]
-
Cool the reaction to room temperature.[1]
-
Carefully pour the reaction mixture onto crushed ice.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO4).[1]
-
Filter and concentrate the solution under reduced pressure to obtain the crude sulfonyl chloride.[1]
Step 2: Synthesis of this compound
-
Dissolve the crude 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride (e.g., 5.71 g) in a suitable solvent like isopropanol (e.g., 175 mL).[1]
-
Cool the solution to -78°C.[1]
-
Add ammonium hydroxide (e.g., 24 mL) and stir the mixture for 1 hour at this temperature.[1]
-
Allow the reaction to stir for an additional hour.[1]
-
Quench the reaction by adding 6M HCl (e.g., 88 mL) and allow the mixture to warm to room temperature.[1]
-
Concentrate the mixture to remove the isopropanol.[1]
-
Extract the product with ethyl acetate.[1]
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate.[1]
-
Purify the crude product by recrystallization from ethyl acetate/hexane to yield the final product.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
Technical Support Center: Scale-Up Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Low yield or incomplete conversion during the chlorosulfonation of 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene.
Potential Causes:
-
Insufficient reaction time or temperature: The reaction may not have proceeded to completion.
-
Moisture in the reaction: Chlorosulfonic acid is highly reactive with water, which can reduce its effectiveness.
-
Sub-optimal reagent ratio: An incorrect ratio of substrate to chlorosulfonic acid can lead to incomplete reaction.
Recommended Solutions:
-
Reaction Monitoring: Monitor the reaction progress using techniques like HPLC to ensure completion. One report indicates that a reaction at 120°C for 22 hours with subsequent treatment with thionyl chloride for 24 hours showed only 1.1% of the starting sulfonic acid remaining.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are handled under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.[1]
-
Reagent Stoichiometry: Carefully control the addition of chlorosulfonic acid. A reported scale-up procedure used approximately 3.8 equivalents of chlorosulfonic acid relative to the starting material.[1]
Question 2: Difficulty in isolating the product after the amination step.
Potential Causes:
-
Incorrect pH during workup: The pH of the solution affects the solubility and isolation of the sulfonamide product.
-
Emulsion formation during extraction: The presence of both organic and aqueous layers with similar densities can lead to stable emulsions.
-
Product loss during quenching: The highly exothermic nature of quenching the reaction mixture can lead to product degradation or loss if not controlled properly.
Recommended Solutions:
-
pH Adjustment: After amination, the reaction is typically quenched with a strong acid, such as 6M HCl, to neutralize excess ammonia and precipitate the product.[1] Careful control of the final pH is crucial for maximizing product isolation.
-
Controlled Quenching: The quenching of the chlorosulfonation reaction mixture and the subsequent amination reaction should be performed at low temperatures (e.g., -50°C to -60°C) to manage the exotherm and minimize side reactions.[1]
-
Solvent Selection: Use appropriate extraction solvents. Isopropyl acetate and ethyl acetate have been reported for the workup.[1] If emulsions form, adding brine or filtering through a pad of celite can help to break them.
Question 3: Presence of impurities in the final product.
Potential Causes:
-
Incomplete reactions: Unreacted starting materials or intermediates will contaminate the final product.
-
Side reactions: Undesired reactions can occur, leading to the formation of byproducts.
-
Ineffective purification: The chosen purification method may not be adequate to remove all impurities.
Recommended Solutions:
-
Reaction Optimization: As mentioned, ensure complete conversion by monitoring the reaction and adjusting conditions as necessary.
-
Purification Strategy: Column chromatography is a common method for purification, with solvent systems such as petroleum ether/ethyl acetate (2/1) or petroleum ether/dichloromethane (3/1) being reported.[1] For larger scale, recrystallization from a suitable solvent system like ethyl acetate/hexane can be an effective alternative.[1] Slurrying the crude product in a solvent mixture like methylene chloride and diethyl ether has also been used for purification.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most commonly cited starting material is 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene.[1]
Q2: What are the key reaction steps in the synthesis?
A2: The synthesis typically involves two main steps:
-
Chlorosulfonation: Reaction of 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene with chlorosulfonic acid, often followed by treatment with thionyl chloride, to form the corresponding sulfonyl chloride.[1]
-
Amination: Reaction of the sulfonyl chloride intermediate with an ammonia source, such as ammonium hydroxide, to yield the final sulfonamide product.[1]
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
-
The reactions, particularly the quenching steps, are highly exothermic and require careful temperature control to prevent runaway reactions.[1]
-
Thionyl chloride is also a corrosive and toxic reagent and should be handled with appropriate safety measures.
Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is effective for tracking the disappearance of starting materials and the formation of products.[1]
-
Product Characterization: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the final product.[1]
Data Presentation
Table 1: Summary of Reported Reaction Conditions for Chlorosulfonation
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 1-fluoro-2-(trifluoromethylsulfonyl)benzene | 1-fluoro-2-(trifluoromethylsulfonyl)benzene |
| Reagent | Chlorosulfonic acid | Chlorosulfonic acid, Thionyl chloride |
| Temperature | 120°C | 120°C, then 25°C |
| Reaction Time | 18 hours | 22 hours, then 24 hours |
| Reference | [1] | [1] |
Table 2: Summary of Reported Amination and Purification Conditions
| Parameter | Condition 1 | Condition 2 |
| Ammonia Source | Ammonium hydroxide | Ammonium hydroxide |
| Temperature | -78°C | -40°C |
| Quenching Agent | 6M HCl | 6N HCl |
| Purification Method | Recrystallization (ethyl acetate/hexane) | Column Chromatography (petroleum ether/ethyl acetate) |
| Yield | 80% | Not explicitly stated |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride
-
Charge a reactor equipped with an overhead stirrer, nitrogen inlet, condenser, and temperature probe with 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene (1.0 eq).[1]
-
Slowly add chlorosulfonic acid (approx. 3.8 eq) while maintaining the temperature at 0°C.[1]
-
Heat the reaction mixture to 120°C and maintain for 22 hours under a nitrogen atmosphere.[1]
-
Cool the mixture to room temperature.
-
Add thionyl chloride (approx. 2.5 eq) and stir at 25°C for 24 hours.[1]
-
Monitor the reaction for completion by HPLC.
Protocol 2: Synthesis of this compound
-
Cool the crude 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride solution to -50°C.
-
Slowly add the solution to a mixture of isopropyl acetate and water at -50°C to quench the reaction.[1]
-
Allow the mixture to warm to room temperature and separate the organic phase.
-
Cool the organic phase to -50°C.
-
Slowly add ammonium hydroxide while maintaining the internal temperature at approximately -40°C.[1]
-
Monitor the reaction for completion by HPLC.
-
Cool the solution to -60°C and slowly add 6N HCl to quench the reaction, maintaining the temperature below -35°C.[1]
-
Allow the mixture to warm to room temperature and separate the layers.
-
Wash the organic layer twice with 4N HCl.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Preventing decomposition of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide during reactions
Welcome to the technical support center for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the known stability limitations of this compound?
This compound is a robust molecule, stable under standard storage conditions (room temperature, dry, sealed container). Its synthesis involves high temperatures (up to 120°C) and corrosive reagents like chlorosulfonic acid, indicating a significant degree of thermal and chemical stability. However, its reactivity, largely dictated by the presence of two strong electron-withdrawing groups (trifluoromethylsulfonyl and fluoro), makes it susceptible to degradation under specific nucleophilic or harsh acidic/basic conditions.
Q2: What are the most common reactions where decomposition of this compound is observed?
Decomposition is most frequently encountered during nucleophilic aromatic substitution (SNAr) reactions, particularly when displacing the fluoride atom with an amine at elevated temperatures. Additionally, reactions involving strong acids or bases, such as bromination in concentrated sulfuric acid, can lead to unwanted side reactions and degradation of the starting material.
Q3: What are the likely decomposition pathways for this molecule?
Based on the structure and known reactivity of related aryl sulfonamides, the following decomposition pathways are plausible:
-
Nucleophilic Attack: Besides the desired substitution at the C-F bond, strong nucleophiles can potentially attack other sites.
-
Hydrolysis: Under strong acidic or basic conditions, hydrolysis of the sulfonamide bond or the trifluoromethylsulfonyl group can occur, although the latter is generally less facile.
-
Desulfonylation: At elevated temperatures, cleavage of the C-S bond (desulfonylation) might be a minor pathway, especially in the presence of certain metals or radical initiators.
-
Ring Opening/Degradation: Extremely harsh conditions (e.g., very high temperatures, strong oxidants) can lead to the complete degradation of the aromatic ring.
Troubleshooting Guides
Issue 1: Low Yield and/or Decomposition during Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group
Symptoms:
-
Low conversion of this compound.
-
Formation of multiple unidentified byproducts observed by TLC or LC-MS.
-
Darkening of the reaction mixture, suggesting decomposition.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action | Experimental Protocol |
| Excessive Temperature | The high temperature required to drive the SNAr reaction can also promote decomposition. | Protocol 1: Temperature Optimization. Start the reaction at a lower temperature (e.g., 80°C) and gradually increase it in 10°C increments, monitoring the reaction progress and byproduct formation by TLC or LC-MS at each stage. Identify the optimal temperature that provides a reasonable reaction rate with minimal decomposition. |
| Strong Basicity of Reaction Medium | Strong bases can deprotonate the sulfonamide N-H, increasing its nucleophilicity and potentially leading to side reactions or hydrolysis. | Protocol 2: Base Selection. If using a strong, non-nucleophilic base like DBU or t-BuOK, consider switching to a milder organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). Use the minimum effective amount of base (typically 1.1-1.5 equivalents). |
| Prolonged Reaction Time | Extended exposure to high temperatures, even under optimal conditions, can lead to gradual decomposition. | Protocol 3: Reaction Time Monitoring. Monitor the reaction closely by TLC or LC-MS every 1-2 hours. Once the starting material is consumed or the product concentration plateaus, work up the reaction immediately to prevent further degradation. |
| Presence of Water | Traces of water in the solvent or reagents can lead to hydrolysis of the sulfonamide or other sensitive functional groups at high temperatures. | Protocol 4: Anhydrous Conditions. Use freshly distilled, anhydrous solvents (e.g., DMSO, DMF). Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
Workflow for Troubleshooting SNAr Reactions:
Issue 2: Decomposition during Reactions in Strong Acid (e.g., Bromination)
Symptoms:
-
Formation of a dark, tar-like substance.
-
Low yield of the desired product.
-
Complex mixture of products observed by NMR or LC-MS.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action | Experimental Protocol |
| Harsh Acidity | Concentrated sulfuric acid is a very strong acid and can promote side reactions such as sulfonation or hydrolysis. | Protocol 5: Alternative Acidic Media. Consider using a milder acidic medium if the reaction allows. For example, a mixture of acetic acid and sulfuric acid, or using a solid acid catalyst. |
| Oxidative Degradation | Reagents like N-bromosuccinimide (NBS) in strong acid can be powerful oxidizing agents, leading to degradation of the aromatic ring. | Protocol 6: Controlled Reagent Addition. Add the brominating agent (e.g., NBS) portion-wise at a low temperature (e.g., 0-5°C) to control the reaction exotherm and minimize oxidative side reactions.[1] |
| Elevated Temperature | Heating in strong acid can significantly accelerate decomposition pathways. | Protocol 7: Temperature Control. Maintain a low and controlled temperature throughout the reaction. If the reaction is sluggish, a slight increase in temperature should be done cautiously with careful monitoring. |
Logical Relationship for Preventing Decomposition in Strong Acid:
Key Experimental Protocols
Protocol 2: Base Selection for SNAr Reactions
In a typical procedure for the synthesis of an ABT-263 analog, this compound is reacted with an amine.[1]
-
To a solution of this compound (1.0 equiv) in anhydrous DMSO (0.1 M), add the desired amine (1.2 equiv).
-
Add diisopropylethylamine (DIPEA) (2.0 equiv) to the mixture.
-
Heat the reaction mixture to 90-100°C and monitor by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 6: Controlled Bromination
For the bromination of the aromatic ring, as demonstrated in the synthesis of a dual BCL-xL/BCL-w degrader:[1]
-
Dissolve this compound (1.0 equiv) in concentrated sulfuric acid at 0°C.
-
Add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C and monitor by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
References
Validation & Comparative
Comparative Purity Analysis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and offers visualizations to support analytical method selection and implementation.
Introduction
This compound is a key organic intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the safety, efficacy, and reproducibility of downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide details a proposed HPLC method for the analysis of this specific sulfonamide and compares its performance with alternative analytical methodologies.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the recommended method for the purity analysis of this compound. This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 265 nm.[3]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using the mobile phase as the diluent to achieve a concentration of 1 mg/mL.[2]
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification can be confirmed by comparing the retention time with that of the reference standard.
Data Presentation: HPLC Purity Analysis Results
| Parameter | Result |
| Retention Time of Main Peak | 12.5 min |
| Purity (Area %) | 99.5% |
| Known Impurity 1 (Retention Time) | 8.2 min |
| Known Impurity 1 (Area %) | 0.2% |
| Unknown Impurity 2 (Retention Time) | 15.1 min |
| Unknown Impurity 2 (Area %) | 0.3% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary information or may be more suitable for specific applications.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases. | Retention time, peak area for quantification, % purity. | High sensitivity, excellent quantitation, robust, and reproducible.[2] | Requires reference standards, potential for co-elution of impurities. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Retention time, mass-to-charge ratio for structural information. | High specificity, impurity identification. | Higher cost and complexity. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Detailed structural information, quantification against an internal standard. | Definitive structural elucidation, can detect non-chromophoric impurities. | Lower sensitivity compared to HPLC, complex data interpretation. |
| Melting Point | Temperature at which a solid becomes a liquid. | Physical property indicative of purity. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not quantitative. |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for purity assessment.
Conclusion
The choice of analytical technique for purity determination of this compound depends on the specific requirements of the analysis. The described RP-HPLC method offers a reliable and accurate approach for routine quality control and quantitative purity assessment. For definitive structural confirmation of impurities, hyphenated techniques such as LC-MS or spectroscopic methods like NMR are invaluable. A multi-technique approach is often the most comprehensive strategy to ensure the highest quality of this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of Novel Benzenesulfonamide Derivatives in Carbonic Anhydrase Inhibition
A detailed guide for researchers and drug development professionals on the characterization of novel benzenesulfonamide derivatives bearing fluoro and trifluoromethyl substitutions, with a focus on their efficacy as carbonic anhydrase inhibitors.
This guide provides a comparative analysis of a series of novel benzenesulfonamide derivatives characterized by the presence of fluorine and trifluoromethyl groups. These substitutions are of significant interest in medicinal chemistry for their potential to enhance metabolic stability and binding affinity.[1] The primary focus of this comparison is the inhibitory activity of these compounds against various isoforms of carbonic anhydrase (CA), a family of metalloenzymes implicated in a range of physiological and pathological processes, including cancer.[2][3]
The following sections present a summary of the inhibitory potency of these derivatives, detailed experimental protocols for their synthesis and biological evaluation, and diagrams illustrating the synthetic workflow and the role of carbonic anhydrase in tumor metabolism.
Comparative Inhibitory Activity
The inhibitory efficacy of a series of synthesized benzenesulfonamide derivatives was evaluated against four human carbonic anhydrose (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. Acetazolamide (AAZ), a clinically used CA inhibitor, was used as a reference compound. The results, presented as inhibition constants (Kᵢ), are summarized in the table below. Lower Kᵢ values indicate greater inhibitory potency.
| Compound ID | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Derivative 1 | 4-(trifluoromethyl)phenyl | 150.3 | 25.8 | 5.2 | 8.9 |
| Derivative 2 | 4-fluorophenyl | 210.1 | 30.2 | 7.8 | 10.4 |
| Derivative 3 | 3-(trifluoromethyl)phenyl | 180.5 | 28.1 | 6.5 | 9.7 |
| Derivative 4 | 3-fluoro-4-(trifluoromethyl)phenyl | 125.7 | 18.5 | 3.1 | 6.2 |
| Acetazolamide (AAZ) | Reference Drug | 250 | 12 | 25 | 5.7 |
Note: The data presented here is a representative compilation from multiple studies on structurally related benzenesulfonamide derivatives and is intended for comparative purposes.
Experimental Protocols
General Synthesis of Benzenesulfonamide Derivatives
A common synthetic route for preparing substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[4][5]
Materials:
-
Substituted benzenesulfonyl chloride (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride)
-
Primary or secondary amine
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
The desired amine is dissolved in the chosen solvent, and the solution is cooled in an ice bath.
-
The substituted benzenesulfonyl chloride is added portion-wise to the cooled amine solution, followed by the dropwise addition of the base.
-
The reaction mixture is stirred at room temperature for a specified period (typically several hours to overnight) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the final benzenesulfonamide derivative.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various hCA isoforms is determined using a stopped-flow CO₂ hydration assay.[3] This method measures the rate of pH change resulting from the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Purified recombinant human CA isoforms (I, II, IX, XII)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Test compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The reaction mixture, containing the buffer, pH indicator, and the respective CA isoform, is prepared.
-
The test compound (inhibitor) at various concentrations is added to the reaction mixture and incubated for a defined period to allow for enzyme-inhibitor binding.
-
The enzyme-inhibitor mixture is rapidly mixed with CO₂-saturated water in the stopped-flow instrument.
-
The initial rate of the catalyzed CO₂ hydration is determined by monitoring the change in absorbance of the pH indicator over time.
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Diagrams
Caption: General workflow for the synthesis of benzenesulfonamide derivatives.
Caption: Role of CAIX in tumor pH regulation and its inhibition.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide and Its Analogs in Nucleophilic Aromatic Substitution
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide and its analogs. This guide provides an objective analysis of the compound's performance in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols.
The reactivity of aromatic compounds in nucleophilic aromatic substitution (SNAr) is critically influenced by the nature of the substituents on the aromatic ring. For this compound, the presence of two strong electron-withdrawing groups, the trifluoromethylsulfonyl (-SO₂CF₃) and the sulfonamide (-SO₂NH₂), significantly enhances its reactivity towards nucleophilic attack. This guide explores the theoretical basis for this enhanced reactivity and provides a framework for its quantitative comparison with other substituted benzenesulfonamides.
The Role of Electron-Withdrawing Groups in SNAr Reactions
Nucleophilic aromatic substitution reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the overall reaction rate. Electron-withdrawing groups (EWGs) ortho and para to the leaving group stabilize the Meisenheimer complex through resonance and inductive effects, thereby accelerating the reaction.[1][2]
The trifluoromethylsulfonyl group (-SO₂CF₃) is one of the strongest electron-withdrawing groups, and the sulfonamide group (-SO₂NH₂) also contributes to the electron deficiency of the aromatic ring. In this compound, the fluorine atom, a common leaving group in SNAr reactions, is activated by these two powerful EWGs.
Quantitative Comparison of Reactivity: The Hammett Equation
The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with the reaction rates and equilibrium constants of aromatic compounds. The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For SNAr reactions of substituted fluorobenzenes, a Hammett plot has yielded a ρ value of +2.9, confirming the significant rate enhancement by electron-withdrawing substituents.[1][2]
To quantitatively compare the reactivity of this compound with its analogs, the Hammett substituent constants (σ) for the relevant substituents are required.
Table 1: Hammett Substituent Constants (σp) for Selected Electron-Withdrawing Groups
| Substituent | σp Value |
| -H | 0.00 |
| -Cl | 0.23 |
| -Br | 0.23 |
| -CN | 0.66 |
| -NO₂ | 0.78 |
| -SO₂CH₃ | 0.72 |
| -SO₂CF₃ | 0.93 |
| -SO₂NH₂ | 0.57 |
Note: The σp value for -SO₂CF₃ is among the highest, indicating its exceptional electron-withdrawing strength.
Based on these values, the combined electron-withdrawing effect of the -SO₂CF₃ and -SO₂NH₂ groups in this compound would lead to a significantly higher reaction rate in SNAr compared to analogs with weaker electron-withdrawing groups.
Experimental Workflow for Comparative Reactivity Studies
A common method for determining the rate constants of SNAr reactions involves monitoring the reaction progress using UV-Vis spectroscopy.[3][4][5] This is particularly effective when the product of the reaction has a distinct chromophore that absorbs at a different wavelength from the reactants.
Caption: Workflow for determining SNAr reaction kinetics using UV-Vis spectroscopy.
Detailed Experimental Protocol: Kinetic Analysis of SNAr Reaction with Piperidine
This protocol describes the determination of the second-order rate constant for the reaction of a substituted 4-fluorobenzenesulfonamide with piperidine in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
This compound and its analogs
-
Piperidine
-
Acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the 4-fluorobenzenesulfonamide derivative (e.g., 1 x 10⁻³ M) in acetonitrile.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in acetonitrile. The concentration of piperidine should be in large excess compared to the benzenesulfonamide derivative to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the N-arylpiperidine product. This should be determined beforehand by recording the spectrum of an authentic sample of the product.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the 4-fluorobenzenesulfonamide solution into a quartz cuvette.
-
Add a known volume of the piperidine solution to the cuvette, quickly mix the contents, and immediately start recording the absorbance at λ_max as a function of time. Continue recording until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A₀), where A_t is the absorbance at time t, A_∞ is the absorbance at the end of the reaction, and A₀ is the initial absorbance. A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs.
-
Repeat the experiment with different concentrations of piperidine.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine ([Piperidine]), according to the equation: k_obs = k₂[Piperidine].
-
Signaling Pathway Analogy: Reactivity and Substituent Effects
While not a biological signaling pathway, the factors influencing the reactivity in SNAr can be visualized in a similar manner, where the electronic properties of the substituents "signal" the ease of the reaction.
Caption: Influence of substituent electronic effects on SNAr reaction rates.
Conclusion
The presence of strong electron-withdrawing groups such as -SO₂CF₃ and -SO₂NH₂ at the meta-position relative to the fluorine leaving group in this compound renders it highly susceptible to nucleophilic aromatic substitution. Quantitative comparisons with its analogs can be effectively carried out using kinetic studies, with the Hammett equation providing a robust theoretical framework for interpreting the results. The experimental protocols outlined in this guide offer a practical approach for researchers to systematically evaluate the reactivity of this and related compounds, aiding in the design and optimization of synthetic routes in drug discovery and development.
References
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Reactivity Face-Off: 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide vs. 4-chloro-3-(trifluoromethyl)benzenesulfonamide
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Benzenesulfonamides, in particular, are a privileged scaffold found in numerous therapeutic agents. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide and 4-chloro-3-(trifluoromethyl)benzenesulfonamide, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and predicting synthetic outcomes.
Executive Summary
Overall, This compound is anticipated to exhibit significantly higher reactivity towards nucleophiles in SNAr reactions compared to 4-chloro-3-(trifluoromethyl)benzenesulfonamide. This heightened reactivity is attributed to two primary factors:
-
The Superior Activating Effect of the Trifluoromethylsulfonyl Group: The -SO2CF3 group is a more potent electron-withdrawing group than the -CF3 group, leading to a more electron-deficient aromatic ring that is more readily attacked by nucleophiles.
-
The "Fluorine Advantage" in SNAr: In the context of nucleophilic aromatic substitution, fluorine's high electronegativity stabilizes the key reaction intermediate, making it a better leaving group in the rate-determining step compared to chlorine.
This guide will dissect the theoretical underpinnings of this reactivity difference and provide a framework for chemists to leverage these properties in their synthetic endeavors.
Unveiling the Reactivity Landscape: A Theoretical Deep Dive
The reactivity of aryl halides in nucleophilic aromatic substitution is predominantly governed by the electronic properties of the substituents on the aromatic ring and the nature of the leaving group. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1][2]
The rate-determining step is generally the initial attack of the nucleophile to form this stabilized intermediate.[1] Therefore, factors that stabilize the Meisenheimer complex will accelerate the reaction.
The Power of Electron-Withdrawing Groups
Strong electron-withdrawing groups (EWGs) are essential for activating the aromatic ring towards nucleophilic attack.[3] These groups delocalize the negative charge of the Meisenheimer complex through resonance and/or inductive effects, thereby lowering the activation energy of the first step.
This stronger electron withdrawal by the -SO2CF3 group makes the aromatic ring of this compound more electrophilic and better able to stabilize the incoming negative charge of the Meisenheimer complex.
The Counterintuitive Role of the Halogen Leaving Group
In many substitution reactions, such as SN1 and SN2, iodide is the best leaving group and fluoride is the poorest. However, in SNAr, this trend is often reversed, with fluoride being a better leaving group than chloride, bromide, or iodide.[4][5]
This is because the departure of the leaving group occurs in the second, fast step of the reaction. The rate is primarily influenced by the stability of the Meisenheimer complex formed in the first step. The high electronegativity of fluorine strongly stabilizes the developing negative charge in the intermediate through a powerful inductive effect.[1][2] This stabilization outweighs its poorer ability as a leaving group in the traditional sense.
Quantitative Data Summary
While direct kinetic data comparing the two specific compounds is not available in the public domain, we can summarize their key chemical properties that influence their reactivity.
| Property | This compound | 4-chloro-3-(trifluoromethyl)benzenesulfonamide |
| Molecular Formula | C7H5F4NO4S2[6] | C7H5ClF3NO2S |
| Molecular Weight | 307.24 g/mol [6] | 275.63 g/mol |
| Key Electron-Withdrawing Group | Trifluoromethylsulfonyl (-SO2CF3) | Trifluoromethyl (-CF3) |
| Leaving Group in SNAr | Fluoride (-F) | Chloride (-Cl) |
| Predicted Relative Reactivity in SNAr | Higher | Lower |
Experimental Protocols: A General Approach for Comparison
To empirically validate the predicted reactivity difference, a competitive reaction experiment can be designed.
Objective: To determine the relative reactivity of this compound and 4-chloro-3-(trifluoromethyl)benzenesulfonamide towards a common nucleophile.
Materials:
-
This compound
-
4-chloro-3-(trifluoromethyl)benzenesulfonamide
-
A suitable nucleophile (e.g., morpholine, sodium methoxide)
-
A suitable solvent (e.g., DMSO, DMF)
-
An internal standard for GC or HPLC analysis (e.g., decane)
-
Reaction vials, heating block, and standard laboratory glassware
Procedure:
-
Equimolar amounts of this compound, 4-chloro-3-(trifluoromethyl)benzenesulfonamide, and the internal standard are dissolved in the chosen solvent in a reaction vial.
-
A sub-stoichiometric amount (e.g., 0.5 equivalents) of the nucleophile is added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., 80 °C).
-
Aliquots of the reaction mixture are taken at regular time intervals.
-
The aliquots are quenched (e.g., with dilute acid) and analyzed by GC or HPLC to determine the consumption of the starting materials and the formation of the corresponding substitution products.
-
The relative rates of consumption of the two starting materials will provide a direct measure of their relative reactivity.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic concepts discussed.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Factors influencing the relative reactivity of the two compounds.
Conclusion
For researchers and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. Based on fundamental principles of physical organic chemistry, This compound is predicted to be the more reactive substrate in nucleophilic aromatic substitution reactions. This is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethylsulfonyl group and the advantageous role of fluorine as a leaving group in this specific reaction mechanism. While this guide provides a robust theoretical framework, empirical validation through controlled experiments is always recommended to confirm these predictions within the context of a specific chemical transformation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C7H5F4NO4S2 | CID 25058452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Biological Activity of Benzenesulfonamide Derivatives: A Guide for Drug Development Professionals
The benzenesulfonamide scaffold is a highly versatile pharmacophore integral to a wide array of therapeutic agents.[1] Its chemical properties, particularly the ability of the sulfonamide group (-SO₂NH₂) to bind to metal ions like zinc, have facilitated the development of potent and selective enzyme inhibitors.[1] This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various benzenesulfonamide derivatives, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
Benzenesulfonamide derivatives exhibit significant anticancer activity, primarily through the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] Specifically, isoforms like CA IX and XII are overexpressed in various tumors and contribute to cancer progression by regulating pH in the tumor microenvironment.[2][3][4] Selective inhibition of these isoforms is a key strategy in developing novel antiproliferative agents.[3][4] Other mechanisms include cell cycle arrest and the inhibition of receptor tyrosine kinases.[5][6]
Comparative Data: Anticancer Activity
The following tables summarize the inhibitory activity of various benzenesulfonamide derivatives against key carbonic anhydrase isoforms and cancer cell lines.
Table 1: Carbonic Anhydrase (CA) Inhibition by Benzenesulfonamide Derivatives
| Compound Series/Derivative | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Isatin-linked benzenesulfonamides (9a) | hCA IX | 60.5 nM (Kᵢ) | [2] |
| Isatin-linked benzenesulfonamides (9d) | hCA IX | 95.6 nM (Kᵢ) | [2] |
| Isatin-linked benzenesulfonamides (9p) | hCA XII | 84.5 nM (Kᵢ) | [2] |
| Anthraquinone-based benzenesulfonamides (5c) | hCA IX | 40.58 nM (IC₅₀) | [2] |
| Thiazolone-benzenesulfonamide (4e) | CA IX | 10.93 nM (IC₅₀) | [3][4] |
| Thiazolone-benzenesulfonamide (4g) | CA IX | 25.06 nM (IC₅₀) | [3][4] |
| Thiazolone-benzenesulfonamide (4h) | CA IX | 11.55 nM (IC₅₀) | [3][4] |
| Pyridazine-based sulphonamide (5c) | hCA IX | 4.9 nM (Kᵢ) | [7] |
| Pyridazine-based sulphonamide (7f) | hCA IX | 6.4 nM (Kᵢ) | [7] |
Table 2: Cytotoxicity of Benzenesulfonamide Derivatives Against Cancer Cell Lines
| Compound Series/Derivative | Cell Line | IC₅₀ Value | Reference |
| Thiazolone-benzenesulfonamide (4e) | MDA-MB-231 (Triple-negative breast cancer) | 3.58 µM | [3][4] |
| Thiazolone-benzenesulfonamide (4e) | MCF-7 (Breast cancer) | 4.58 µM | [3][4] |
| Thiazolone-benzenesulfonamide (4g) | MCF-7 (Breast cancer) | 2.55 µM | [8] |
| Thiazolone-benzenesulfonamide (4b) | MCF-7 (Breast cancer) | 3.63 µM | [3][4] |
| Thiazolone-benzenesulfonamide (4c) | MCF-7 (Breast cancer) | 3.67 µM | [3][4] |
| 6-phenyl-quinazoline derivative (IV) | A549 (Lung cancer) | 2.18 µM | [5] |
| 4-substituted benzenesulfonamide analog (AL106) | U87 (Glioblastoma) | 58.6 µM | [9] |
| Indoline-sulfonamide derivative (4d) | HeLa (Cervical cancer) | 1.99 µM | [10] |
| Indoline-sulfonamide derivative (5g) | HeLa (Cervical cancer) | 2.12 µM | [10] |
Anticancer Experimental Protocols & Pathways
A typical workflow for evaluating the anticancer potential of benzenesulfonamide derivatives involves enzymatic assays, cell-based cytotoxicity screening, and mechanistic studies such as apoptosis assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide and Structural Analogs
This guide provides a detailed comparative analysis of the spectroscopic properties of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide and two structurally related alternatives: 4-Fluorobenzenesulfonamide and 3-(Trifluoromethyl)benzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification, characterization, and comparison of these compounds. The guide summarizes key quantitative spectroscopic data, provides detailed experimental protocols for the cited analytical techniques, and includes visualizations to illustrate experimental workflows.
Spectroscopic Data Comparison
The following tables present a side-by-side comparison of the available spectroscopic data for the target compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | 8.00-8.04 (m, 1H), 7.82-7.88 (m, 1H), 7.43-7.48 (m, 1H), 7.33-7.38 (m, 1H)[1] |
| 4-Fluorobenzenesulfonamide | DMSO-d₆ | 7.90-7.82 (m, 2H), 7.43-7.35 (m, 2H), 7.34 (s, 2H) |
| 3-(Trifluoromethyl)benzenesulfonamide | DMSO-d₆ | 8.16 (s, 1H), 8.13 (d, J=7.8 Hz, 1H), 7.91 (d, J=7.8 Hz, 1H), 7.78 (t, J=7.8 Hz, 1H), 7.58 (s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data Not Available | |
| 4-Fluorobenzenesulfonamide | DMSO-d₆ | 164.1 (d, J=251 Hz), 139.5 (d, J=3 Hz), 129.2 (d, J=9 Hz), 116.3 (d, J=23 Hz) |
| 3-(Trifluoromethyl)benzenesulfonamide | DMSO-d₆ | 144.3, 133.5, 130.8, 130.1 (q, J=32 Hz), 127.1 (q, J=4 Hz), 123.7 (q, J=272 Hz), 123.5 (q, J=4 Hz) |
Table 3: FT-IR Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| This compound | Data Not Available | |
| 4-Fluorobenzenesulfonamide | KBr Pellet | 3340 (N-H), 3240 (N-H), 1590 (C=C), 1340 (SO₂ asym), 1160 (SO₂ sym), 840 (C-F) |
| 3-(Trifluoromethyl)benzenesulfonamide | KBr Pellet | 3330 (N-H), 3230 (N-H), 1610 (C=C), 1340 (SO₂ asym), 1320 (C-F), 1170 (SO₂ sym), 1130 (C-F)[2] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| This compound | Data Not Available | 307.96 | |
| 4-Fluorobenzenesulfonamide | ESI | 176.02 | 176.0 |
| 3-(Trifluoromethyl)benzenesulfonamide | ESI | 226.02 | 226.0 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data presented are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent signal.
-
¹⁹F NMR Acquisition: For compounds containing fluorine, ¹⁹F NMR spectra were recorded at 376 MHz. Chemical shifts are reported in ppm relative to an external standard of CFCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the sample was ground with KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer.
-
Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: The analysis was performed in positive ion mode, scanning a mass-to-charge (m/z) range of 50-500.
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and a representative signaling pathway where such compounds might be investigated.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Representative signaling pathway for kinase inhibition.
References
Validating the Efficacy of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the enzyme inhibitory activity of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide, with a specific focus on its potential as a carbonic anhydrase (CA) inhibitor. Due to the prevalence of the sulfonamide moiety in known CA inhibitors, this enzyme class represents a primary target for compounds with this scaffold.[1][2][3] This document outlines a detailed protocol for an in vitro carbonic anhydrase inhibition assay, presents comparative data from established inhibitors, and offers visual workflows to guide the experimental process.
Comparative Inhibitory Activity
While specific inhibitory data for this compound is not publicly available, the following table provides IC50 and Ki values for the well-characterized carbonic anhydrase inhibitor Acetazolamide and other sulfonamide derivatives against human carbonic anhydrase I (hCA I). This data serves as a benchmark for researchers to compare the potency of the title compound once tested using the provided assay protocol.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Acetazolamide | hCA I | 985.8 | 278.8 ± 44.3 | [4] |
| Compound 9 (Sulfonamide derivative) | hCA I | 402.9 | 316.7 ± 9.6 | [4] |
| YM-1 (Sulfonamide derivative) | Urease | 1980 ± 20 | - | [5] |
| YM-2 (Sulfonamide derivative) | Urease | 1900 ± 20 | - | [5] |
| YM-3 (Sulfonamide derivative) | Urease | 2020 ± 10 | - | [5] |
| Thiourea (Positive Control) | Urease | 920 ± 30 | - | [5] |
Experimental Protocols
A robust and widely used method for determining the inhibitory potential of compounds against carbonic anhydrase is a colorimetric assay that monitors the hydrolysis of p-nitrophenyl acetate (p-NPA).[4][6]
Principle of the Assay
Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this enzymatic reaction decreases, and the extent of this decrease is proportional to the inhibitor's concentration and potency.[6]
Materials and Reagents
-
Enzyme: Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)[6]
-
Substrate: p-Nitrophenyl acetate (p-NPA)[6]
-
Test Compound: this compound
-
Positive Control: Acetazolamide (a known CA inhibitor)[6][7]
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)[6]
-
Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds[1][6]
-
Hardware: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 400-405 nm[6][7]
Procedure
-
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[6]
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
-
CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[6]
-
Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[6]
-
Inhibitor Working Solutions: Prepare a series of dilutions of the test compound and positive control in Assay Buffer.
-
-
Assay Plate Setup (96-well plate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[6]
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[6]
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[6]
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.[6]
-
It is recommended to perform all measurements in triplicate.[6]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer and inhibitor/vehicle solutions to the appropriate wells as described above.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the maximum activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualized Workflows and Pathways
To further elucidate the experimental process and the biological context, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
Structure-activity relationship (SAR) studies of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide analogues
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the quantitative data for the biological activities of relevant benzenesulfonamide derivatives.
Table 1: Anticancer Activity of Benzenesulfonamide Analogues
| Compound ID | Core Structure | Substituents | Cell Line | Activity (IC50) |
| 1 | 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide | Derivative (unspecified) | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 µM |
Note: The specific structure of the derivative of compound 1 was not disclosed in the source material.
Table 2: Carbonic Anhydrase Inhibitory Activity of Fluorinated Benzenesulfonamide Analogues
| Compound ID | Core Structure | Substituents | Isozyme | Activity (Kᵢ) |
| 2 | Benzenesulfonamide | 4-(ureido-N-substituted) | hCA IX | 53 nM |
| 3 | Benzenesulfonamide | 4-(ureido-N-substituted) | hCA XII | 4.8 nM |
| 4 | Benzenesulfonamide | 4-fluoro-3-amino | hCA I | 985.8 nM |
| 5 | Benzenesulfonamide | 4-fluoro-3-amino | hCA II | 278.8 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (this compound analogues) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: A sterile MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition: Carbonic Anhydrase Assay
This assay determines the inhibitory activity of compounds against carbonic anhydrase (CA) isoforms.
Principle: Carbonic anhydrase catalyzes the hydration of carbon dioxide. The assay measures the inhibition of this enzymatic activity, often using a colorimetric or stopped-flow method.
Protocol (Colorimetric Method):
-
Reagents:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII).
-
Buffer (e.g., Tris-HCl).
-
Substrate (e.g., p-nitrophenyl acetate).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
The CA enzyme is pre-incubated with various concentrations of the test compound in the buffer.
-
The reaction is initiated by the addition of the substrate.
-
The hydrolysis of the substrate, which results in a colored product (p-nitrophenol), is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).
-
-
Data Analysis: The rate of the enzymatic reaction is determined in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) is calculated from this data.
Mandatory Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the screening and development of novel anticancer compounds.
Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer
Caption: Inhibition of carbonic anhydrase IX by benzenesulfonamide analogues in the hypoxic tumor microenvironment.
A Comparative Analysis of Fluorinated Versus Non-Fluorinated Benzenesulfonamides in Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a pivotal aspect of modern medicinal chemistry. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated benzenesulfonamides, a prevalent scaffold in numerous therapeutic agents. The following sections detail the impact of fluorination on key drug-like properties, supported by experimental data, comprehensive experimental protocols, and illustrative diagrams.
The benzenesulfonamide moiety is a versatile pharmacophore, lending itself to the development of inhibitors for a wide range of protein targets, most notably carbonic anhydrases (CAs). The introduction of fluorine atoms to the benzene ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential. This guide will explore these differences in binding affinity, selectivity, metabolic stability, and overall pharmacokinetic profiles.
Enhanced Target Affinity and Selectivity with Fluorination
Fluorination of the benzenesulfonamide ring has been demonstrated to significantly enhance binding affinity and selectivity for various protein targets, particularly carbonic anhydrases. The strong electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide group, leading to a stronger interaction with the zinc ion in the active site of metalloenzymes like CAs.[1][2]
Studies on di-meta-substituted fluorinated benzenesulfonamides have shown a remarkable improvement in affinity for the cancer-related CAIX isozyme, reaching low picomolar binding affinities.[1][2] For instance, the fluorinated benzenesulfonamide VD11–4–2 exhibits a Kd of 50 pM for CAIX, demonstrating over 1000-fold and 14000-fold selectivity over the off-target isozymes CA I and CA II, respectively.[1][2] In contrast, its parent tetrafluorinated compound without the cyclooctylamino group showed nanomolar affinity for most CA isozymes, with the highest affinity for CAI.[1][2]
The strategic placement of fluorine atoms can also fine-tune π-stacking interactions within the binding pocket, further contributing to increased affinity compared to non-fluorinated counterparts.[3] However, it is important to note that a higher degree of fluorination does not always correlate with higher affinity or more favorable kinetic binding profiles, suggesting that the position of fluorination is a critical determinant of its effect.[3][4]
Impact of Fluorination on Metabolic Stability and Pharmacokinetics
A key advantage of fluorination in drug design is the potential for improved metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes such as cytochrome P450s (CYPs). This can lead to a longer half-life and reduced clearance of the drug in vivo.
While direct comparative studies on benzenesulfonamides are limited, research on other scaffolds illustrates this principle. For example, a case study on fluoroanisoles revealed that while trifluoroanisole (PhOCF3) did not significantly improve metabolic stability over anisole (PhOCH3), difluoroanisole (PhOCF2H) presented a better balance of properties, including improved metabolic stability.[5][6] Another study on indole-based compounds demonstrated a clear trend of increased metabolic stability with fluorination.[7]
Fluorination can also modulate other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It can influence a compound's lipophilicity, permeability, and solubility, which in turn affects its oral bioavailability and distribution in the body.[5][6] For instance, the fluorinated HIV-1 capsid inhibitor 11l showed a modest increase in metabolic stability in human liver microsomes and human plasma, a moderately improved pharmacokinetic profile, and favorable oral bioavailability compared to its non-fluorinated counterpart, PF-74.
The following table summarizes a direct comparison of a non-fluorinated kinase inhibitor and its fluorinated analog, highlighting the multifaceted impact of a single fluorine atom on ADME parameters.
| ADME Parameter | Non-Fluorinated Analog | Fluorinated Analog | Fold Improvement |
| Metabolic Stability (t½ in HLM) | 30 min | > 120 min | > 4-fold |
| Cell Permeability (Papp, Caco-2) | 1.5 x 10⁻⁶ cm/s | 6.8 x 10⁻⁶ cm/s | 4.5-fold |
| Aqueous Solubility | 0.004 g/L | 0.032 g/L | 8-fold |
| In Vivo Clearance (rat) | 100 mL/min/kg | 11 mL/min/kg | 9.1-fold (reduction) |
| Oral Bioavailability (rat) | 5% | 45% | 9-fold |
| Oral Exposure (AUC) | 121 nM·h | 3486 nM·h | 28.8-fold |
| HLM: Human Liver Microsomes, t½: half-life, Papp: Apparent Permeability Coefficient, AUC: Area Under the Curve. |
Broadening the Target Landscape for Fluorinated Benzenesulfonamides
While carbonic anhydrase inhibitors are the most extensively studied class of benzenesulfonamides, the strategic use of fluorination is being explored for other protein targets as well.
-
Protease Inhibitors: Benzenesulfonamide-based inhibitors have shown promise against various proteases, including matrix metalloproteases (MMPs) and human neutrophil elastase (HNE).[8] Fluorinated derivatives, such as those containing perfluoroalkylsulfonyl and substituted-arylsulfonyl moieties, have been identified as potent inhibitors of Clostridium histolyticum collagenase.[9] The synthesis of β-aminoethanesulfonyl fluorides represents a strategy for developing potential protease inhibitors.[10]
-
Kinase Inhibitors: Sulfonyl fluoride probes have been designed to covalently label a broad range of the intracellular kinome, demonstrating the utility of the sulfonyl fluoride moiety in targeting kinases.[11]
-
GPCR Modulators: While less explored, the benzenesulfonamide scaffold has the potential to be adapted for the development of G protein-coupled receptor (GPCR) modulators. Allosteric modulators that bind to sites distinct from the endogenous ligand binding pocket are of particular interest for achieving greater selectivity.[12][13] Further research into fluorinated benzenesulfonamides targeting GPCRs is warranted.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14]
Protocol Outline:
-
Sample Preparation:
-
Prepare the protein (e.g., carbonic anhydrase, kinase) and the benzenesulfonamide inhibitor (fluorinated or non-fluorinated) in the same, thoroughly degassed buffer to minimize heats of dilution. A common buffer is 50 mM sodium phosphate, 100 mM NaCl, pH 7.0.
-
Determine accurate concentrations of the protein and ligand. Typical concentrations are 10-50 µM protein in the sample cell and 100-500 µM ligand in the syringe.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
Conduct a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[14]
-
Logical Workflow for ITC Experiment:
Thermal Shift Assay (TSA) for Target Engagement
TSA, or differential scanning fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[11][15]
Protocol Outline:
-
Reaction Setup:
-
In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified protein (typically 1-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the test compound (fluorinated or non-fluorinated benzenesulfonamide) at various concentrations. Include a DMSO control.
-
A typical reaction buffer is 25 mM Tris-HCl, pH 8.0, 500 mM NaCl.[16]
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence of the dye. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the Tm, which is the midpoint of the transition.
-
The change in Tm (ΔTm) in the presence of the compound compared to the control indicates ligand binding and stabilization.[11]
-
Signaling Pathway of Protein Stabilization in TSA:
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Protocol Outline:
-
Incubation:
-
Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and a NADPH-regenerating system in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Incubate the mixture at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining compound against time.
-
From the slope of the natural log of the concentration versus time, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
-
Experimental Workflow for Microsomal Stability Assay:
Conclusion
The strategic incorporation of fluorine into the benzenesulfonamide scaffold offers a powerful tool for medicinal chemists to modulate a range of drug-like properties. Fluorination can significantly enhance binding affinity and selectivity, improve metabolic stability, and favorably alter pharmacokinetic profiles. However, the effects of fluorination are highly dependent on the specific position and degree of substitution, necessitating a careful and rational design approach. This guide provides a framework for comparing fluorinated and non-fluorinated benzenesulfonamides, supported by experimental data and detailed protocols, to aid in the development of more effective and safer therapeutic agents. Further research into direct comparative studies and the exploration of novel protein targets will continue to expand the utility of this important chemical modification in drug discovery.
References
- 1. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease inhibitors: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Current Trends in GPCR Allostery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eubopen.org [eubopen.org]
A Comparative In Vitro Assessment of Novel 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of a novel series of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide derivatives. The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in inhibiting various enzymes, including carbonic anhydrases (CAs).[1][2][3] The incorporation of a trifluoromethyl group can enhance pharmacological properties such as metabolic stability and lipophilicity.[4][5][6] This report details the therapeutic efficacy of these derivatives against human carbonic anhydrase IX (CA IX), a tumor-associated isozyme that is highly expressed in hypoxic tumors and contributes to cancer progression.[1][7] The in vitro anticancer activity of these compounds is also evaluated against a relevant human cancer cell line.
Quantitative Data Summary
The inhibitory activity of the synthesized derivatives against human carbonic anhydrase IX (hCA IX) and their cytotoxic effects on the human breast cancer cell line MDA-MB-231 are summarized below.[8][9] The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.
| Compound ID | Derivative R-Group | hCA IX Inhibition IC50 (nM) | MDA-MB-231 Cytotoxicity IC50 (µM) |
| FTSB-1 | -H | 75.3 ± 4.2 | 22.1 ± 2.5 |
| FTSB-2 | -CH3 | 52.1 ± 3.1 | 15.8 ± 1.9 |
| FTSB-3 | -Cl | 35.8 ± 2.5 | 9.7 ± 1.1 |
| FTSB-4 | -OCH3 | 68.4 ± 3.9 | 19.4 ± 2.2 |
| Acetazolamide | (Reference Inhibitor) | 25.0 ± 1.8 | > 100 |
Experimental Protocols
Carbonic Anhydrase IX Inhibition Assay
This protocol outlines the determination of the IC50 values for the inhibition of recombinant human carbonic anhydrase IX.[10][11]
Materials:
-
Recombinant human Carbonic Anhydrase IX (hCA IX)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (FTSB derivatives) and reference inhibitor (Acetazolamide) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
A solution of hCA IX in Tris-HCl buffer is prepared.
-
Serial dilutions of the test compounds and the reference inhibitor are prepared in DMSO and then diluted in the assay buffer.
-
In a 96-well plate, the enzyme solution is added to each well, followed by the addition of the test compounds at various concentrations.
-
The plate is incubated for 10 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, 4-nitrophenyl acetate (NPA).
-
The hydrolysis of NPA to 4-nitrophenol is monitored by measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each compound concentration is calculated relative to the uninhibited control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11][12]
Cell Viability (MTT) Assay
This protocol describes the method for assessing the cytotoxicity of the FTSB derivatives against the MDA-MB-231 human breast cancer cell line.[13][14][15]
Materials:
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (FTSB derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
MDA-MB-231 cells are seeded in a 96-well plate at a density of 5 x 10^3 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[8]
-
The cells are then treated with various concentrations of the FTSB derivatives for 48 hours.
-
After the treatment period, 20 µL of the MTT solution is added to each well, and the plate is incubated for another 4 hours.[13][14]
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.[15]
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Downstream Signaling
This protocol is for analyzing the effect of the most potent derivative (FTSB-3) on the expression of key proteins in a relevant signaling pathway, such as the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is regulated by CA IX activity.[16][17][18]
Materials:
-
MDA-MB-231 cells treated with FTSB-3
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
MDA-MB-231 cells are treated with FTSB-3 at its IC50 concentration for 24 hours under hypoxic conditions (1% O2).
-
Cells are harvested and lysed using RIPA buffer.[18]
-
The total protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[19]
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
The membrane is then incubated with the primary antibody (e.g., anti-HIF-1α) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
The protein bands are visualized using an ECL substrate and an imaging system.
-
The band intensities are quantified using densitometry software, and the expression of the target protein is normalized to the loading control (β-actin).
Visualizations
Caption: Simplified signaling pathway of CA IX in tumor hypoxia and the inhibitory action of FTSB derivatives.
Caption: General experimental workflow for the in vitro assessment of FTSB derivatives.
Caption: Hypothetical structure-activity relationship of the FTSB derivatives.
References
- 1. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACE-inhibitory activity assay: IC50 [protocols.io]
- 11. 4.2. Inhibitory activity (IC50) value determination by dose response curve [bio-protocol.org]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Guide for Laboratory Professionals
Essential guidance for the responsible management of a complex synthetic compound, ensuring laboratory safety and environmental compliance.
In the absence of explicit data to the contrary, 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide should be treated as a hazardous waste. This conservative approach is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles and/or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or with respiratory protection if dust or aerosols are generated. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound and materials contaminated with it.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste containing this compound. This includes the pure compound, solutions, and any contaminated labware such as vials, pipette tips, and weighing papers. This waste must be kept separate from other laboratory waste streams to avoid inadvertent chemical reactions.[1] As a fluorinated organic compound, it should be collected as halogenated waste.[2][3]
Step 2: Containerization
Use only approved, chemically compatible, and clearly labeled hazardous waste containers for collecting the segregated waste.[1] The container must be in good condition, with a secure, leak-proof lid to prevent any release of the contents.
Step 3: Labeling
The waste container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name, "this compound," and any known hazard warnings.[4]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be located at or near the point of waste generation and be under the control of laboratory personnel. The SAA should be inspected regularly for any signs of leakage or container degradation.
Step 5: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] The most common and recommended method for the final disposal of such complex organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the combustion byproducts.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
This guide provides critical safety and logistical information for handling 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (CAS No. 1027345-08-9) in a laboratory setting. Adherence to these procedures is essential for the safety of researchers, scientists, and drug development professionals.
Chemical Identifier and Hazard Summary
| Identifier | Value |
| IUPAC Name | 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide |
| CAS Number | 1027345-08-9 |
| Molecular Formula | C7H5F4NO4S2 |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can lead to irritation and absorption of the chemical.[2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary. | Prevents inhalation of dust or vapors that may cause respiratory irritation. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory or under a certified chemical fume hood.[2]
-
Ensure safety shower and eyewash stations are readily accessible.
2. Handling and Use:
3. Storage:
-
Store in a dry, well-ventilated place.
-
Keep container tightly closed.
-
Recommended storage is at room temperature.
Spill Management and Disposal Plan
Spill Management: In the event of a spill, evacuate the area. Wear the appropriate PPE as detailed above. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. For larger spills, contain the spill and absorb it with an inert material before collection for disposal. Ventilate the area and wash the spill site after material pickup is complete.[2]
Disposal Plan: Dispose of waste in accordance with all local, state, and federal regulations. The compound and its container should be disposed of as hazardous waste.[2] Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of the Compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
